molecular formula C10H8Cl2O4 B012332 2-(2,4-Dichlorophenyl)succinic acid CAS No. 103754-45-6

2-(2,4-Dichlorophenyl)succinic acid

Cat. No.: B012332
CAS No.: 103754-45-6
M. Wt: 263.07 g/mol
InChI Key: SUQQTPHUAHBHIF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)succinic Acid ( 93553-81-2) is a high-purity dicarboxylic acid derivative of the phenylsuccinic acid class, characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions . With a molecular formula of C10H8Cl2O4 and a molecular weight of 263.07 g/mol, this compound serves as a versatile and critical synthetic intermediate in advanced research and development . This compound is primarily valued as a key chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules . Its specific structure makes it a valuable precursor in organic synthesis, finding significant applications in the pharmaceutical industry for the development of new drug candidates, including potential analgesic and anti-inflammatory agents . Furthermore, it is utilized in the agricultural chemical industry as an intermediate in the production of herbicides and insecticides, contributing to the creation of effective crop protection solutions . Researchers also explore its properties for applications in materials science, where it can be used to develop novel compounds with specific characteristics like enhanced stability and reactivity . The product is provided for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not classified as a drug or consumer product. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQQTPHUAHBHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388055
Record name 2-(2,4-dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103754-45-6
Record name 2-(2,4-dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,4-Dichlorophenyl)succinic acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science. This document summarizes available data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a dicarboxylic acid derivative containing a dichlorinated phenyl group. Its chemical structure significantly influences its physical and chemical characteristics, which are crucial for its behavior in biological and chemical systems.

Chemical Structure and Identification
  • IUPAC Name: 2-(2,4-dichlorophenyl)butanedioic acid

  • Synonyms: this compound[1]

  • CAS Number: 103754-45-6[1][2]

  • Molecular Formula: C₁₀H₈Cl₂O₄[1][2]

  • Molecular Weight: 263.07 g/mol [2]

  • Physical Form: Solid[1]

Quantitative Physicochemical Data
PropertyThis compound2-(3,4-Dichlorophenyl)succinic acid (Computed)[3]Succinic Acid (Experimental)
Melting Point (°C) Data not availableData not available184–190[4]
Boiling Point (°C) Data not availableData not available235[4]
Water Solubility Data not availableData not available80 g/L (20 °C)[4]
pKa₁ Data not availableData not available4.2[4]
pKa₂ Data not availableData not available5.6[4]
logP (Octanol-Water Partition Coefficient) Data not available2.2-0.59

Note: The data for 2-(3,4-Dichlorophenyl)succinic acid are computationally derived and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining solubility. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) can be determined by potentiometric titration. A known mass of the acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant. The pKa values can be determined from the titration curve, typically as the pH at the half-equivalence points.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water phases is then measured using an appropriate analytical technique. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, its structural similarity to endogenous molecules and known herbicides provides a basis for hypothesizing its potential biological roles.

Hypothetical Interaction with Succinate Signaling Pathways

Succinate is a key intermediate in the citric acid cycle and has been identified as an important signaling molecule in various physiological and pathological processes, including inflammation and cellular metabolism.[5][6][7] Extracellular succinate can activate the G-protein coupled receptor SUCNR1, leading to downstream signaling cascades.[5] Given its structural similarity, this compound could potentially interact with succinate transport proteins or the SUCNR1 receptor, thereby modulating these pathways.

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 2,4-D_Succinic_Acid This compound (Hypothetical) 2,4-D_Succinic_Acid->SUCNR1 ? G_Protein_Activation G-Protein Activation SUCNR1->G_Protein_Activation Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP inhibition) G_Protein_Activation->Downstream_Signaling

Hypothetical interaction with the SUCNR1 signaling pathway.

Potential as an Auxin-like Herbicide

The structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used synthetic auxin herbicide that mimics the plant hormone auxin (indole-3-acetic acid, IAA).[8][9][10] These herbicides overwhelm the plant's normal hormonal regulation, leading to uncontrolled growth and eventually death.[11][12] The 2,4-dichlorophenyl moiety in this compound suggests that it could potentially interact with the auxin signaling pathway in plants, exhibiting herbicidal activity.

Auxin_Signaling_Pathway Auxin_or_Analog Auxin (IAA) or This compound (Hypothetical) TIR1_AFB TIR1/AFB Receptor Complex Auxin_or_Analog->TIR1_AFB SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex binding ARF Auxin Response Factor (ARF) Aux_IAA->ARF repression Proteasome 26S Proteasome SCF_Complex->Proteasome ubiquitination Proteasome->Aux_IAA degradation Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes Uncontrolled_Growth Uncontrolled Growth -> Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Hypothetical mechanism of action via the auxin signaling pathway.

Experimental Workflow Visualization

The determination of the physicochemical properties of a compound like this compound follows a logical workflow to ensure accurate and reproducible data.

Physicochemical_Workflow Start Start: Pure Compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Start->Characterization Melting_Point Melting Point Determination Characterization->Melting_Point Solubility Aqueous & Organic Solubility Measurement Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa logP logP Determination (Octanol-Water Partitioning) Characterization->logP Data_Analysis Data Analysis & Compilation Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)succinic acid (CAS Number: 103754-45-6), a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules, including other dichlorophenyl succinic acid isomers and succinimide derivatives, to project potential properties, synthetic routes, and biological activities. This guide is intended to serve as a foundational resource to stimulate further investigation into this compound's potential applications.

Physicochemical Properties

This compound is a dicarboxylic acid featuring a dichlorinated phenyl ring. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including those with potential biological activity.[1] The physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 103754-45-6[2]
Molecular Formula C₁₀H₈Cl₂O₄[2]
Molecular Weight 263.08 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥96%[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]
InChI Code 1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)[2]
InChI Key SUQQTPHUAHBHIF-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O

Hypothetical Synthesis Protocol

Materials and Reagents
  • 2,4-Dichlorophenylacetonitrile

  • Chloroacetic acid

  • Potassium carbonate (anhydrous)

  • Potassium hydroxide (powdered)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure

Step 1: Preparation of Potassium Chloroacetate in situ

  • To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in DMF, add chloroacetic acid (1.0 equivalent).

  • Distill off a small amount of DMF under reduced pressure to ensure anhydrous conditions.

  • Cool the resulting suspension to room temperature.

Step 2: Alkylation

  • To the suspension from Step 1, add DMF followed by 2,4-Dichlorophenylacetonitrile (1.0 equivalent).

  • Add powdered potassium hydroxide (2.0 equivalents) portion-wise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Hydrolysis

  • Upon completion of the reaction, add water to the reaction mixture and extract with hexane to remove any unreacted starting material.

  • To the aqueous layer containing the potassium salt of 3-cyano-3-(2,4-dichlorophenyl)propionic acid, add a 20% aqueous solution of sodium hydroxide.

  • Reflux the mixture for approximately 16 hours to facilitate complete hydrolysis of the nitrile and ester groups.[3]

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available. However, the succinimide scaffold, which can be synthesized from succinic acid derivatives, is a well-established pharmacophore in anticonvulsant drugs.[4][5] For instance, ethosuximide is a known anticonvulsant used to treat absence seizures.[6] The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in neurons.[4][7]

By blocking these channels, the influx of calcium ions is reduced, leading to a dampening of neuronal excitability and preventing the hypersynchronous neuronal firing that characterizes seizures.[4][6] Based on this, it is plausible that derivatives of this compound could be investigated for similar activities.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of a succinimide derivative of the target compound on neuronal excitability.

G Depolarization Neuronal Depolarization T_type_Ca_Channel T-type Ca²⁺ Channel (Low-voltage activated) Depolarization->T_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Excitability Increased Neuronal Excitability Ca_Influx->Excitability Seizure Hypersynchronous Firing (Seizure Activity) Excitability->Seizure Succinimide 2-(2,4-Dichlorophenyl)succinimide (Hypothetical Active Form) Inhibition Inhibition Succinimide->Inhibition Inhibition->T_type_Ca_Channel Blocks G Start Start: Compound Synthesized Animal_Acclimatization Animal Acclimatization (Mice) Start->Animal_Acclimatization Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Grouping Dosing Compound Administration (i.p.) Grouping->Dosing Peak_Effect Wait for Time to Peak Effect Dosing->Peak_Effect MES Maximal Electroshock Induction Peak_Effect->MES Observation Observe for Hind-Limb Tonic Extension MES->Observation Data_Collection Record Protection/ No Protection Observation->Data_Collection Analysis Calculate % Protection and ED₅₀ Data_Collection->Analysis End End: Determine Anticonvulsant Activity Analysis->End

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)succinic acid is a halogenated aromatic dicarboxylic acid. Its structure, featuring a dichlorophenyl group attached to a succinic acid backbone, suggests its potential as a versatile building block in medicinal chemistry and materials science. Compounds with similar structural motifs have been explored for a range of biological activities. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, incorporating both available and predicted data to serve as a valuable resource for research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while basic identifiers are confirmed, specific experimental physicochemical data is limited, and thus, predicted values are provided for guidance.

General Information
PropertyValueSource
IUPAC Name 2-(2,4-dichlorophenyl)butanedioic acidIUPAC Nomenclature
CAS Number 103754-45-6[1][2][3]
Molecular Formula C₁₀H₈Cl₂O₄[1][2]
Molecular Weight 263.08 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)OPubChem
InChI Key SUQQTPHUAHBHIF-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueData Type
Physical Form SolidExperimental
Appearance White to light pink solidExperimental[4]
Melting Point Not available-
Boiling Point Not available-
pKa₁ ~3.6 (Predicted)Predicted
pKa₂ ~5.1 (Predicted)Predicted
LogP 2.2 (Predicted)Predicted[5]
Solubility Soluble in waterExperimental[6]
Storage Sealed in a dry environment at room temperature or 0-8 °C.Experimental[4]

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on established synthetic routes for structurally analogous N-aryl succinamic acids and their subsequent hydrolysis, a plausible two-step synthetic pathway is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Formation of N-(2,4-Dichlorophenyl)succinamic acid: This involves the reaction of 2,4-dichloroaniline with succinic anhydride.

  • Hydrolysis to this compound: The intermediate amic acid is then hydrolyzed under acidic or basic conditions to yield the final product.

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Hydrolysis 2,4-Dichloroaniline 2,4-Dichloroaniline N_Aryl_succinamic_acid N-(2,4-Dichlorophenyl)succinamic acid 2,4-Dichloroaniline->N_Aryl_succinamic_acid Toluene, rt Succinic_anhydride Succinic anhydride Succinic_anhydride->N_Aryl_succinamic_acid N_Aryl_succinamic_acid_hydrolysis N-(2,4-Dichlorophenyl)succinamic acid Final_Product This compound N_Aryl_succinamic_acid_hydrolysis->Final_Product Acid or Base Hydrolysis

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2,4-Dichlorophenyl)succinamic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0-1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the precipitated solid, N-(2,4-Dichlorophenyl)succinamic acid, is collected by filtration.

  • Purification: Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the N-(2,4-Dichlorophenyl)succinamic acid (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2. The precipitated product can be collected by filtration or extracted with an organic solvent as described above.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent.

G start Start dissolve Dissolve 2,4-dichloroaniline in toluene start->dissolve add_succinic Add succinic anhydride dissolve->add_succinic react1 Stir at room temperature (2-4h) add_succinic->react1 filter1 Filter to collect N-(2,4-dichlorophenyl)succinamic acid react1->filter1 wash1 Wash with hexane filter1->wash1 recrystallize1 Recrystallize wash1->recrystallize1 suspend Suspend amic acid in acid or base recrystallize1->suspend reflux Reflux (4-8h) suspend->reflux workup Acid/Base Work-up & Extraction reflux->workup purify Recrystallize final product workup->purify end End purify->end

Experimental workflow for the proposed synthesis.

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectra have been generated using computational tools. These should be used as a reference for comparison with experimentally obtained data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show complex multiplets for the aromatic protons and a characteristic AMX spin system for the aliphatic protons of the succinic acid moiety.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.5m
Methine-H (α to phenyl)~4.0dd
Methylene-H (diastereotopic)2.8 - 3.2m
Carboxylic acid-H> 10br s
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-Cl)130 - 135
Aromatic (C-H)125 - 130
Aromatic (C-C)~140
Methine (α to phenyl)45 - 55
Methylene35 - 45
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zInterpretation
262/264/266[M]⁺ isotopic cluster for C₁₀H₈Cl₂O₄
217/219/221[M - COOH]⁺
172/174[M - COOH - COOH]⁺ (dichlorophenyl fragment)
145/147[C₆H₃Cl₂]⁺
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Vibration
2500-3300O-H stretch (broad, carboxylic acid dimer)
~1700C=O stretch (carboxylic acid)
1400-1500C=C stretch (aromatic)
1000-1200C-O stretch
700-850C-Cl stretch

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural components suggest potential areas for investigation.

  • Herbicidal/Fungicidal Activity: The presence of the 2,4-dichlorophenyl moiety, a common feature in herbicides like 2,4-D, suggests potential phytotoxic properties.[4]

  • Enzyme Inhibition: Dicarboxylic acids are known to act as inhibitors of various enzymes, particularly dehydrogenases, by mimicking natural substrates.

  • Pharmaceutical Intermediate: This compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The dichlorophenyl group can influence lipophilicity and metabolic stability.

It is important to note that dichlorophenyl-containing compounds can have significant toxicological profiles, and appropriate safety precautions should be taken during handling and investigation.[7][8][9][10]

Safety Information

Based on information from commercial suppliers, this compound should be handled with care.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338

Conclusion

This compound is a compound with potential for further research in agrochemicals, pharmaceuticals, and material science. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of comprehensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use the predicted data herein as a guide and to perform thorough experimental validation.

References

A Comprehensive Technical Guide to 2-(2,4-Dichlorophenyl)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)succinic acid, with the IUPAC name 2-(2,4-dichlorophenyl)butanedioic acid , is a derivative of succinic acid, a key intermediate in the cellular metabolic process known as the Krebs cycle. The introduction of a 2,4-dichlorophenyl group to the succinic acid backbone confers specific chemical properties that make it a molecule of interest in various scientific fields, including agrochemicals and pharmaceuticals. This technical guide provides a detailed overview of its chemical properties, potential synthesis and analysis methods, and its putative biological significance, with a focus on its relationship to succinate signaling pathways.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for the target compound and its parent molecule, succinic acid, for comparative purposes.

Identifier Value Source
IUPAC Name 2-(2,4-dichlorophenyl)butanedioic acid
CAS Number 103754-45-6[1][2][3]
Molecular Formula C₁₀H₈Cl₂O₄[2][3]
Molecular Weight 263.08 g/mol [1]
Physical Form Solid[1]
Purity (Commercial) ~96%[1]

Table 1: General Properties of this compound

Property Value (for Succinic Acid) Source
Melting Point 185-187 °C[4]
Boiling Point 235 °C (decomposes)[5]
Water Solubility ~1000 g/L at 20 °C[4]
pKa₁ 4.3[6]
pKa₂ 5.6[6]

Table 2: Properties of Succinic Acid for Reference

Putative Synthesis and Analysis Protocols

Synthesis Methodology

Hypothetical Synthesis Workflow:

2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction Perkin Condensation 2,4-Dichlorobenzaldehyde->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Intermediate γ-(2,4-Dichlorophenyl)paraconic acid Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Hypothetical synthesis of this compound via Perkin condensation.

Experimental Protocol Outline (Perkin Condensation):

  • Reactant Mixture: 2,4-Dichlorobenzaldehyde and succinic anhydride are mixed in the presence of a weak base, such as sodium acetate.[7]

  • Condensation: The mixture is heated to induce a Perkin condensation reaction, leading to the formation of a γ-(2,4-dichlorophenyl)paraconic acid intermediate.[7]

  • Hydrolysis: The resulting paraconic acid derivative is then subjected to hydrolysis, typically using a strong acid or base, to open the lactone ring and form the dicarboxylic acid, yielding this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Analytical Methods

The analysis of this compound can be performed using a variety of standard analytical techniques, similar to those used for other organic acids and dichlorophenyl-containing compounds.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a primary method for the separation and quantification of organic acids.

  • Stationary Phase: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (likely around 254 nm) would be appropriate. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS provides excellent separation and structural identification.

  • Derivatization: Due to the low volatility of carboxylic acids, derivatization is necessary. This typically involves esterification (e.g., with methanol to form the dimethyl ester) to increase volatility.

  • Analysis: The derivatized sample is then injected into the GC-MS for separation and analysis. The mass spectrum will provide a unique fragmentation pattern for identification.

Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural components—a succinate backbone and a dichlorophenyl group—suggest potential roles in cellular metabolism and signaling.

Role as a Succinate Analog

Succinate is a critical metabolite that has recently been identified as a key signaling molecule in processes such as inflammation and cancer.[9] It exerts its signaling effects through two primary mechanisms:

  • Inhibition of Prolyl Hydroxylases (PHDs): In the cytoplasm, accumulated succinate can inhibit PHDs, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[9] HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen and is implicated in inflammatory and cancerous processes.[9]

  • Activation of Succinate Receptor 1 (SUCNR1): Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on the surface of various cell types, including immune cells.[10] Activation of SUCNR1 can trigger downstream signaling cascades that modulate cellular function.[10]

Given its structural similarity to succinate, this compound could potentially act as a modulator of these pathways, either as an agonist or antagonist.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Activation Downstream_Signaling Downstream Signaling SUCNR1->Downstream_Signaling Initiates Succinate_cyto Succinate PHD Prolyl Hydroxylases (PHDs) Succinate_cyto->PHD Inhibition HIF1a_ub HIF-1α-OH PHD->HIF1a_ub Hydroxylation Proteasome Proteasomal Degradation HIF1a_ub->Proteasome HIF1a HIF-1α HIF1a->PHD HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation HRE Hypoxia Response Elements (HREs) HIF1a_nuc->HRE Binds to Gene_Expression Gene Expression (e.g., Inflammation, Angiogenesis) HRE->Gene_Expression Promotes

Caption: Key signaling pathways of succinate, a potential target for modulation by this compound.

Potential Agrochemical and Pharmaceutical Applications

The dichlorophenyl moiety is present in many bioactive compounds, including herbicides and fungicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin.[11] This suggests that this compound could be investigated for similar applications in agriculture.[12]

In the pharmaceutical realm, its potential to modulate succinate signaling pathways opens up avenues for research in inflammatory diseases and cancer.[12] Furthermore, it can serve as a valuable intermediate in the synthesis of more complex therapeutic agents.[12]

Conclusion

This compound is a compound with significant potential for further research and application. While detailed experimental data is currently sparse, its structural features suggest plausible synthetic routes and analytical methods. The most intriguing aspect of this molecule lies in its potential to interact with the increasingly important succinate signaling pathways, making it a compelling target for investigation by researchers in drug discovery and development. Further studies are warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid: Synonyms, Identifiers, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)succinic acid, a compound of interest in agrochemical and pharmaceutical research. This document summarizes its known identifiers and synonyms, and places it within the broader biological context of succinate signaling. While specific experimental data and direct signaling pathway involvement for this particular derivative are not extensively documented in publicly available literature, this guide offers valuable foundational knowledge for researchers in the field.

Chemical Identity and Properties

This compound is a derivative of succinic acid, a key intermediate in the citric acid cycle. The presence of a dichlorophenyl group significantly influences its chemical properties and potential biological activity. It is known to be a versatile intermediate in the synthesis of various organic molecules.[1]

Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is crucial for research and development. The following table summarizes the key synonyms and identifiers for this compound.

Identifier TypeValueReference
CAS Number 103754-45-6[2][3]
Molecular Formula C₁₀H₈Cl₂O₄[2][3]
Molecular Weight 263.07 g/mol [2]
IUPAC Name 2-(2,4-dichlorophenyl)butanedioic acid
Synonyms This compound[3]
2,4-Dichlorobenzenesuccinic acid[1]
InChI Key SUQQTPHUAHBHIF-UHFFFAOYSA-N[3]
MDL Number MFCD03942288[3]
Physicochemical Properties
PropertyValueReference
Physical Form Solid[3]
Purity ≥ 96%[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Synthesis and Formulation

Biological Significance and Potential Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities and mechanisms of action of this compound. However, its structural similarity to succinate, a critical metabolic and signaling molecule, suggests potential involvement in related pathways.

Succinate is recognized as a key player in inflammation and cellular metabolism.[5] Under conditions such as hypoxia or inflammation, intracellular succinate levels can rise. This accumulation leads to the inhibition of prolyl hydroxylase domain enzymes (PHDs), which in turn stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[5][6][7][8] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including Interleukin-1β (IL-1β).[5][6][9]

Furthermore, succinate can be released into the extracellular space and act as a signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[10][11][12] Activation of SUCNR1 on various cell types, including immune and epithelial cells, can trigger a range of physiological responses.[10][11][13]

The following diagram illustrates the general signaling pathway of succinate. It is important to note that the involvement of this compound in this pathway has not been experimentally confirmed.

Succinate_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Activation G_protein G-protein Signaling SUCNR1->G_protein Succinate_int Intracellular Succinate Accumulation PHD Prolyl Hydroxylase (PHD) Succinate_int->PHD Inhibition HIF1a_stabilized Stabilized HIF-1α HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Hydroxylation Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylated->Proteasomal_Degradation Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-1β) Nucleus->Inflammatory_Genes Activation Downstream_Effects Downstream Cellular Responses G_protein->Downstream_Effects

General Succinate Signaling Pathway.

Research Applications and Future Directions

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of pharmaceutical agents.[1] Its structural features make it a valuable building block for creating more complex molecules with potential biological activities.[1]

Given the established role of succinate as a signaling molecule, future research could investigate whether this compound or its derivatives can modulate the succinate-mediated signaling pathways. Key research questions include:

  • Does this compound interact with and/or inhibit prolyl hydroxylases?

  • Can this compound act as an agonist or antagonist of the succinate receptor, SUCNR1?

  • What are the downstream cellular effects of treatment with this compound in relevant biological systems?

Answering these questions will be crucial in elucidating the specific biological roles of this compound and its potential as a therapeutic or agrochemical agent. The development of a reliable and scalable synthetic protocol will also be essential for facilitating further research.

References

Navigating the Physicochemical Landscape of 2-(2,4-Dichlorophenyl)succinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Compound Characteristics

2-(2,4-Dichlorophenyl)succinic acid is a derivative of succinic acid, featuring a dichlorophenyl group attached to the succinic acid backbone.[1][2][3] Its chemical structure suggests it is a solid at room temperature, a characteristic confirmed by supplier specifications.[1] Key identifiers for this compound are provided in Table 1.

PropertyValueSource
CAS Number 103754-45-6[1][2]
Molecular Formula C₁₀H₈Cl₂O₄[1][2][3]
Molecular Weight 263.07 g/mol [2]
Physical Form Solid[1]

Understanding Solubility

Predicting the solubility of this compound involves considering the contributions of both the polar succinic acid portion and the non-polar dichlorophenyl group. Succinic acid itself is soluble in water and polar organic solvents like alcohols and acetone, but shows limited solubility in non-polar solvents.[4] The presence of the dichlorophenyl group is expected to decrease aqueous solubility and increase solubility in less polar organic solvents compared to unsubstituted succinic acid.

A systematic approach to determining the solubility profile is essential for any research or development application.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile, dichloromethane).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

A generalized workflow for this experimental protocol is depicted below.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Collect supernatant B->C D Filter C->D E Dilute D->E F HPLC analysis E->F G Quantify using calibration curve F->G H Calculate solubility G->H

Solubility Determination Workflow

Assessing Compound Stability

The stability of this compound is a critical parameter for its handling, storage, and application. Stability testing should evaluate the impact of various environmental factors, including pH, temperature, and light. Commercial suppliers recommend storing the compound sealed in a dry environment at room temperature, suggesting it is stable under these conditions.[1]

Experimental Protocols for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. pH Stability:

  • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).

  • Store the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots, neutralize if necessary, and dilute for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Thermal Stability (Solid State):

  • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 40°C/75% RH, 60°C).

  • At various time intervals, collect samples and dissolve them in a suitable solvent.

  • Analyze the solutions by HPLC to determine the extent of degradation.

3. Photostability:

  • Expose a solution of the compound and the solid compound to a light source with a specified output (e.g., ICH option 1: UV and white light).

  • Simultaneously, keep control samples protected from light.

  • After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the degradation due to light.

The logical flow for a comprehensive stability assessment is illustrated in the following diagram.

G cluster_conditions Forced Degradation Conditions Compound This compound pH pH Stress (Acidic, Neutral, Basic) Compound->pH Thermal Thermal Stress (Solid & Solution) Compound->Thermal Photo Photolytic Stress (UV & Visible Light) Compound->Photo Analysis Stability-Indicating HPLC Analysis pH->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Determine Degradation Rate Analysis->Outcome

Forced Degradation Study Workflow

Signaling Pathways and Biological Context

A review of the available scientific literature did not reveal any established signaling pathways directly involving this compound. Its parent molecule, succinic acid, is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. Further research would be required to determine if this compound interacts with enzymes or receptors involved in metabolic or other signaling pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, this guide provides a comprehensive framework for its characterization. By employing the outlined experimental protocols, researchers can systematically determine the physicochemical properties of this compound, which is essential for its successful application in drug development and other scientific endeavors. The provided workflows offer a clear and logical approach to generating the necessary data to fill the current knowledge gap.

References

The Biological Activity of Dichlorophenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl moiety into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing biological activity. The electron-withdrawing nature and lipophilicity of the dichloro-substituted phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological effects. This technical guide provides an in-depth overview of the diverse biological activities of dichlorophenyl derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Dichlorophenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic and antiproliferative activities of various dichlorophenyl derivatives are summarized in the tables below.

Table 1: Cytotoxicity of Dichlorophenyl Urea Derivatives

CompoundCell LineIC50 (µM)Reference
1,3-bis(3,5-dichlorophenyl)urea (SR4)HL-60 (Leukemia)1.2[1]
SR9HL-60 (Leukemia)2.2[1]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)B16-F0 (Melanoma)5 ± 1[2]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Hs600T (Melanoma)6 ± 1[2]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)A2058 (Melanoma)11 ± 2[2]

Table 2: Growth Inhibition by Dichlorophenylacrylonitrile Derivatives

CompoundCell LineGI50 (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast Cancer)0.56 ± 0.03[3]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast Cancer)0.127 ± 0.04[3]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-7 (Breast Cancer)0.030 ± 0.014[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMCF-7 (Breast Cancer)0.034 ± 0.01[3]
Signaling Pathways in Cancer

Dichlorophenyl derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.

  • PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Some dichlorophenyl-containing compounds have been found to inhibit this pathway, leading to decreased cancer cell viability.

  • Hedgehog/Gli1 Signaling Pathway: Aberrant activation of the Hedgehog pathway is associated with the development and progression of various cancers. Certain dichlorodiphenyltrichloroethane (DDT) derivatives have been shown to inhibit this pathway.

  • Wnt/β-catenin Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Some dichlorophenyl compounds have been observed to interfere with this pathway.

PI3K_AKT_Pathway Dichlorophenyl Derivative Dichlorophenyl Derivative PI3K PI3K Dichlorophenyl Derivative->PI3K Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain dichlorophenyl derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dichlorophenyl derivative stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the dichlorophenyl derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Enzyme Inhibition

Dichlorophenyl derivatives are known to inhibit various enzymes, contributing to their therapeutic effects.

Quantitative Enzyme Inhibition Data

Table 3: Carbonic Anhydrase Inhibition

CompoundIsozymeKi (nM)Reference
Benzo[b]thiophene-5-sulfonamide derivativehCA I63-138[4]
Benzo[b]thiophene-5-sulfonamide derivativehCA II6.3-8.8[4]
Benzo[b]thiophene-5-sulfonamide derivativehCA IX2.8-15[4]

Table 4: Kinase Inhibition

CompoundKinaseIC50 (nM)Reference
PD0332991 (Palbociclib)CDK411[5]
PD0332991 (Palbociclib)CDK616[5]
AT7519CDK1190[5]
AT7519CDK244[5]
AT7519CDK467[5]
AT7519CDK518[5]
AT7519CDK9< 10[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.

Materials:

  • Human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Dichlorophenyl derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the dichlorophenyl derivative.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Carbonic_Anhydrase_Inhibition cluster_workflow Experimental Workflow cluster_reaction Enzymatic Reaction Prepare Reagents Prepare Reagents Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Reagents->Mix Enzyme and Inhibitor Add Substrate (p-NPA) Add Substrate (p-NPA) Mix Enzyme and Inhibitor->Add Substrate (p-NPA) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Add Substrate (p-NPA)->Measure Absorbance (405 nm) Calculate Ki Calculate Ki Measure Absorbance (405 nm)->Calculate Ki Carbonic Anhydrase Carbonic Anhydrase p-Nitrophenol (Product) p-Nitrophenol (Product) Carbonic Anhydrase->p-Nitrophenol (Product) p-NPA (Substrate) p-NPA (Substrate) p-NPA (Substrate)->Carbonic Anhydrase Dichlorophenyl Derivative Dichlorophenyl Derivative Dichlorophenyl Derivative->Carbonic Anhydrase Inhibition

Caption: Workflow and principle of the carbonic anhydrase inhibition assay.

Antimicrobial Activity

The presence of dichlorophenyl groups is often associated with potent antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

Table 5: Minimum Inhibitory Concentration (MIC) of Dichlorophen-Functionalized Gold Nanoparticles

CompoundOrganismMIC (µg/mL)Reference
DDM_Au NPsCarbapenem-Resistant Enterobacteriaceae4 - 16[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate broth

  • Dichlorophenyl derivative

  • 96-well microplates

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the dichlorophenyl derivative in the broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurotransmitter Transporter Inhibition

Certain dichlorophenyl derivatives, such as the antidepressant sertraline, function by inhibiting the reuptake of neurotransmitters like serotonin.

Quantitative Neurotransmitter Transporter Inhibition Data

Table 6: Serotonin Transporter (SERT) Inhibition

CompoundKi (nM)Reference
(S)-citalopram7.4[7]
Fluorescent analogue 7140[7]
Fluorescent analogue 8250[7]
Fluorescent analogue 1237[7]
Fluorescent analogue 1434[7]
Experimental Protocol: Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity of a compound to the serotonin transporter.

Materials:

  • Cell membranes expressing the human serotonin transporter (hSERT)

  • Radioligand (e.g., [³H]-citalopram)

  • Dichlorophenyl derivative

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, incubate the hSERT-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the dichlorophenyl derivative.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value.

SERT_Inhibition_Workflow Prepare hSERT Membranes, Radioligand, and Test Compound Prepare hSERT Membranes, Radioligand, and Test Compound Incubate to Reach Equilibrium Incubate to Reach Equilibrium Prepare hSERT Membranes, Radioligand, and Test Compound->Incubate to Reach Equilibrium Filterto Separate Bound and Free Ligand Filterto Separate Bound and Free Ligand Incubate to Reach Equilibrium->Filterto Separate Bound and Free Ligand Wash Filters Wash Filters Filterto Separate Bound and Free Ligand->Wash Filters Measure Radioactivity Measure Radioactivity Wash Filters->Measure Radioactivity Determine IC50 and Ki Determine IC50 and Ki Measure Radioactivity->Determine IC50 and Ki

Caption: Experimental workflow for a radioligand binding assay to determine SERT affinity.

Anticonvulsant Activity

The dichlorophenyl moiety is present in some compounds with anticonvulsant properties. Their activity is often assessed using in vivo models of induced seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model (in vivo)

This model is used to screen for drugs that are effective against absence seizures.

Materials:

  • Mice or rats

  • Pentylenetetrazole (PTZ) solution

  • Dichlorophenyl derivative

  • Observation cages

Procedure:

  • Animal Dosing: Administer the dichlorophenyl derivative to the test animals at various doses. A control group receives the vehicle.

  • PTZ Administration: After a specific pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a defined period (e.g., 30 minutes).

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures at each dose of the test compound. Determine the ED50 value.

This guide provides a foundational understanding of the diverse biological activities of dichlorophenyl derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents incorporating this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will continue to unlock the full potential of this versatile class of compounds.

References

The Therapeutic Promise of Succinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic applications of succinic acid and its derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their investigation.

Succinic acid, a key intermediate in the citric acid cycle, and its derivatives are emerging as a versatile class of molecules with significant potential across a spectrum of therapeutic areas. Beyond their fundamental role in cellular metabolism, these compounds exhibit potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide delves into the core scientific principles underpinning their therapeutic applications, presenting a wealth of data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this exciting field.

Core Therapeutic Applications and Mechanisms of Action

Succinic acid and its derivatives exert their therapeutic effects through multiple mechanisms, primarily centered on their roles in cellular signaling and metabolic regulation.

1. Anti-inflammatory and Immunomodulatory Effects:

Succinate acts as a pro-inflammatory signal when released into the extracellular space, particularly under hypoxic conditions. It activates its cognate receptor, SUCNR1 (GPR91), a G protein-coupled receptor found on various immune cells. This activation can trigger downstream signaling cascades, including the production of pro-inflammatory cytokines. However, derivatives of succinic acid are being explored for their ability to modulate these inflammatory responses. Some derivatives may act as antagonists or biased agonists at the SUCNR1 receptor, while others may exert their effects through alternative pathways, such as the inhibition of pro-inflammatory enzymes.

2. Antioxidant Properties:

Several succinic acid derivatives have demonstrated significant antioxidant activity. Their proposed mechanisms of action include the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. By mitigating oxidative stress, these compounds have the potential to protect cells and tissues from damage in a variety of disease states.

3. Neuroprotection:

The neuroprotective effects of succinic acid derivatives are a growing area of interest. These compounds have shown promise in preclinical models of neurodegenerative diseases and ischemic brain injury. Their mechanisms are thought to involve a combination of antioxidant and anti-inflammatory actions, as well as the modulation of neuronal metabolism and the prevention of excitotoxicity. For instance, derivatives like emoxipine, reamberin, and mexidol have demonstrated cerebroprotective effects in models of alloxan-induced diabetes mellitus.[1][2]

4. Cancer Therapy:

Emerging research has highlighted the potential of succinic acid and its derivatives in cancer therapy. In certain cancer cells, succinic acid has been shown to induce apoptosis. For example, at concentrations of 25 μM and 50 μM, succinic acid reduced the viability of CAKI-2 and ACHN renal cancer cell lines and induced apoptosis.[3][4][5] The mechanism often involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Succinate can inhibit PHDs, leading to the accumulation and activation of HIF-1α even in the presence of oxygen, a phenomenon known as pseudohypoxia. This can have context-dependent effects on tumor growth.

5. Cardiovascular and Metabolic Diseases:

Succinic acid plays a role in cardiovascular health and disease. For instance, the combined preparation 'cytoflavin', which includes succinic acid, is used for various central nervous system and cardiovascular diseases, particularly in the context of ischemic disorders.[6] Furthermore, succinic acid derivatives are being investigated for their potential in managing metabolic disorders.

Quantitative Data on the Efficacy of Succinic Acid and Its Derivatives

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of succinic acid and its derivatives in different therapeutic contexts.

CompoundAssayTarget/Cell LineIC50 / EC50 / KiReference(s)
SUCNR1/GPR91 Activation
SuccinatecAMP InhibitionhGPR9117 μM (EC50)[7]
SuccinateCalcium MobilizationGENCs69 μM (EC50)[8]
SuccinatePGE2 ProductionGENCs214 μM (EC50)[8]
cis-Epoxysuccinic acid (cESA)cAMP InhibitionhGPR912.7 μM (EC50)[9][10]
cis-1,2-Cyclopropanedicarboxylic acid (cCPDA)Calcium MobilizationhGPR911040 μM (EC50)[9]
MaleatecAMP InhibitionhGPR9113 μM (EC50)[7]
OxaloacetatecAMP InhibitionhGPR91171 μM (EC50)[7]
L-MalatecAMP InhibitionhGPR91207 μM (EC50)[7]
α-KetoglutaratecAMP InhibitionhGPR917.3 mM (EC50)[7]
Anticancer Activity
Succinic AcidCytotoxicity (WST-1)ACHN (renal cancer)~41.57% viability at 25 μM[3][4][5]
Succinic AcidCytotoxicity (WST-1)CAKI-2 (renal cancer)~89.77% viability at 25 μM[3][4][5]
Succinic AcidApoptosis (Annexin V)ACHN (renal cancer)19.1% apoptotic cells at 25 μM[3][4][5]
Succinic AcidApoptosis (Annexin V)CAKI-2 (renal cancer)19.85% apoptotic cells at 25 μM[3][4][5]
Enzyme Inhibition
Succinic AcidCYP3A4 InhibitionHuman Liver Microsomes12.82 μM (IC50)[9][11]
Succinic AcidCYP2D6 InhibitionHuman Liver Microsomes14.53 μM (IC50)[9][11]
Succinic AcidCYP2C9 InhibitionHuman Liver Microsomes19.60 μM (IC50)[9][11]
Succinic AcidCYP3A4 Inhibition (non-competitive)Human Liver Microsomes6.18 μM (Ki)[9][11]
Succinic AcidCYP2D6 Inhibition (competitive)Human Liver Microsomes7.40 μM (Ki)[9][11]
Succinic AcidCYP2C9 Inhibition (competitive)Human Liver Microsomes9.48 μM (Ki)[9][11]

Key Signaling Pathways

The therapeutic effects of succinic acid and its derivatives are often mediated by their influence on specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Succinate-Mediated HIF-1α Stabilization

HIF1a_Stabilization cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA_Cycle TCA Cycle Succinate_mito Succinate TCA_Cycle->Succinate_mito Succinate_cyto Succinate Succinate_mito->Succinate_cyto transport PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates (in normoxia) VHL VHL HIF1a->VHL binds (hydroxylated) HIF1a->Nucleus Proteasome Proteasome VHL->Proteasome targets for degradation HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1b->HRE binds Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes activates transcription HIF1a_n HIF-1α HIF1a_n->HIF1b dimerizes

Succinate-mediated stabilization of HIF-1α.
SUCNR1 (GPR91) Signaling Pathway

SUCNR1_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 binds G_protein G-protein (Gi/Gq) SUCNR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gi) PLC Phospholipase C G_protein->PLC activates (Gq) cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release PKC Protein Kinase C IP3_DAG->PKC Downstream Downstream Effects (e.g., Cytokine Release) Ca2_release->Downstream PKC->Downstream

Simplified SUCNR1 (GPR91) signaling cascade.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of succinic acid derivatives.

Synthesis of O-(succinyl)salicylic acid

This protocol describes a general method for the synthesis of an O-acyl derivative of salicylic acid using succinic anhydride.

Materials:

  • Salicylic acid

  • Succinic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve salicylic acid (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 equivalents) to the solution and stir.

  • Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-(succinyl)salicylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Assessment of HIF-1α Stabilization by Western Blot

This protocol outlines the procedure for determining the effect of a succinic acid derivative on the stabilization of HIF-1α in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Test compound (succinic acid derivative)

  • Hypoxia-inducing agent (e.g., CoCl₂) or hypoxic chamber

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4-24 hours). Include a positive control (e.g., CoCl₂ treatment or exposure to 1% O₂) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for HIF-1α and β-actin. Normalize the HIF-1α signal to the β-actin signal to determine the relative stabilization of HIF-1α.

Experimental Workflow for Assessing SUCNR1 Signaling

SUCNR1_Workflow start Start cell_culture Culture SUCNR1-expressing cells (e.g., HEK293-SUCNR1, THP-1) start->cell_culture treatment Treat cells with Succinic Acid Derivative (various concentrations) cell_culture->treatment assay_choice Select Signaling Assay treatment->assay_choice cAMP_assay cAMP Assay (Gi signaling) assay_choice->cAMP_assay Gi Ca_assay Calcium Mobilization Assay (Gq signaling) assay_choice->Ca_assay Gq ERK_assay ERK Phosphorylation Assay assay_choice->ERK_assay Downstream data_analysis Data Analysis (EC50/IC50 determination) cAMP_assay->data_analysis Ca_assay->data_analysis ERK_assay->data_analysis end End data_analysis->end

General workflow for SUCNR1 signaling assays.

Conclusion

Succinic acid and its derivatives represent a promising and multifaceted class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism opens up new avenues for the treatment of a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel succinic acid derivatives is warranted to fully realize their therapeutic promise.

References

The Core Mechanism of Action of 2,4-Dichlorophenoxyacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide that has been widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its mechanism of action is multifaceted, primarily involving the disruption of normal plant growth and development by overwhelming the natural auxin signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of 2,4-D action, from molecular interactions with its primary receptors to the downstream physiological and biochemical consequences. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and professionals in the field.

Molecular Perception and Signal Transduction

The primary molecular target of 2,4-D is the auxin signaling pathway, which is initiated by the binding of 2,4-D to a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) receptors.[6][7][8] This binding event is the critical first step in a cascade of molecular events that ultimately lead to the herbicidal effects of 2,4-D.

The TIR1/AFB Co-Receptor Complex

In the presence of auxin or synthetic auxins like 2,4-D, the TIR1/AFB proteins act as a "molecular glue," facilitating the formation of a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[9][10] This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9][10] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.[2][9]

dot

Auxin_Signaling_Pathway cluster_nucleus Nucleus 2_4_D 2,4-D TIR1_AFB TIR1/AFB 2_4_D->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Ubiquitination Ub Ubiquitin SCF->Ub Adds ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARG Auxin Responsive Genes ARF->ARG Activates Transcription Ub->Aux_IAA Tags caption Figure 1. The 2,4-D signaling pathway.

Figure 1. The 2,4-D signaling pathway.
Quantitative Binding Affinities

The binding affinity of 2,4-D to different members of the TIR1/AFB receptor family varies, which may contribute to the diverse physiological responses observed in plants. Quantitative data on these interactions are crucial for understanding the specificity and efficacy of 2,4-D.

Receptor Co-Receptor ComplexLigandBinding Affinity (KD or Ki)MethodReference
TIR1-IAA72,4-D> 1 µMCompetitive [3H] IAA binding assay[4]
TIR1-IAA71-NAA113.50 ± 3.51 nMCompetitive [3H] IAA binding assay[4]
TIR1-IAA7IAA~10 nMSaturation binding assay[11]
TIR1-DI-DIIIAA13.84 ± 4.63 nMSaturation binding assay[11]
AFB5-IAA7Picloram54.90 ± 3.84 nMCompetitive [3H] IAA binding assay[11]
AFB5-IAA7IAA51.32 ± 12.65 nMSaturation binding assay[11]

Table 1: Quantitative Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes.

Downstream Physiological and Biochemical Effects

The activation of auxin-responsive genes by 2,4-D leads to a cascade of physiological and biochemical changes that are ultimately detrimental to susceptible plants.

Uncontrolled Growth and Development

At herbicidal concentrations, 2,4-D induces rapid and uncontrolled cell division and elongation, leading to epinasty (downward bending of leaves), stem and petiole twisting, and overall abnormal growth.[2][3] This unsustainable growth depletes the plant's energy reserves and disrupts its vascular system, ultimately leading to death.[12]

Hormonal Crosstalk

2,4-D treatment significantly alters the balance of other plant hormones, particularly ethylene and abscisic acid (ABA).

  • Ethylene: 2,4-D induces the expression of genes encoding key enzymes in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[13] The resulting increase in ethylene production contributes to the epinastic response and senescence observed in treated plants.

  • Abscisic Acid (ABA): High concentrations of 2,4-D can also lead to an increase in ABA levels, which is involved in stress responses and can contribute to growth inhibition and senescence.[6]

Generation of Reactive Oxygen Species (ROS)

A significant consequence of 2,4-D exposure is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14][15] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, enzyme inactivation, and eventually cell death.[14]

dot

Downstream_Effects cluster_hormones Hormonal Crosstalk 2_4_D_Signal 2,4-D Signal Transduction Uncontrolled_Growth Uncontrolled Cell Division and Elongation 2_4_D_Signal->Uncontrolled_Growth Hormonal_Imbalance Hormonal Imbalance 2_4_D_Signal->Hormonal_Imbalance ROS_Production Reactive Oxygen Species (ROS) Production 2_4_D_Signal->ROS_Production Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Ethylene Increased Ethylene Hormonal_Imbalance->Ethylene ABA Increased ABA Hormonal_Imbalance->ABA ROS_Production->Plant_Death Ethylene->Plant_Death ABA->Plant_Death caption Figure 2. Downstream effects of 2,4-D.

Figure 2. Downstream effects of 2,4-D.

Quantitative Data on Physiological Responses

The effects of 2,4-D are dose-dependent. Understanding the quantitative relationship between 2,4-D concentration and physiological responses is critical for its effective and safe use.

Plant SpeciesResponse Measured2,4-D ConcentrationEffectReference
Arabidopsis thalianaPrimary Root Elongation30 nM50% inhibition[1]
Arabidopsis thalianaLateral Root Formation0.05 µMInhibition[11][13]
Allium cepaMitotic Index4.02 mg/LSignificant decrease[16]
Trifolium pratense ('Kenland')Gene Expression (CYP450)1.12 kg a.e. ha⁻¹27-fold increase (4 HAT)[2]
Trifolium pratense ('UK2014')Gene Expression (CYP450)1.12 kg a.e. ha⁻¹11-fold increase (4 HAT)[2]

Table 2: Dose-Response Data for 2,4-D in Various Plant Species.

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the mechanism of action of 2,4-D. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Auxin Receptor Binding Assay

Objective: To quantify the binding affinity of 2,4-D to TIR1/AFB receptors.

Materials:

  • Purified recombinant TIR1/AFB-ASK1 protein complex

  • Synthetic biotinylated Aux/IAA degron peptide (e.g., from IAA7)

  • [³H]-IAA (radiolabeled indole-3-acetic acid)

  • Unlabeled 2,4-D and other auxins for competition assays

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified TIR1/AFB-ASK1 complex, biotinylated Aux/IAA peptide, and streptavidin-coated SPA beads in binding buffer.

  • For saturation binding assays, add increasing concentrations of [³H]-IAA to the reaction mixture.

  • For competition binding assays, add a fixed concentration of [³H]-IAA and increasing concentrations of unlabeled 2,4-D or other competitor auxins.

  • Incubate the reactions at room temperature for 1-2 hours to reach equilibrium.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data using appropriate software (e.g., Prism) to determine the dissociation constant (KD) for saturation assays or the inhibition constant (Ki) for competition assays.

dot

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified TIR1/AFB-ASK1 - Biotinylated Aux/IAA peptide - [3H]-IAA - Unlabeled 2,4-D - SPA beads start->prepare_reagents setup_reaction Set up Reaction Mixture prepare_reagents->setup_reaction add_ligands Add Ligands: - Saturation: Increasing [3H]-IAA - Competition: Fixed [3H]-IAA + Increasing 2,4-D setup_reaction->add_ligands incubate Incubate at Room Temperature add_ligands->incubate measure_radioactivity Measure Radioactivity (Scintillation Counter) incubate->measure_radioactivity analyze_data Data Analysis: - Calculate KD or Ki measure_radioactivity->analyze_data end End analyze_data->end caption Figure 3. Workflow for in vitro auxin receptor binding assay.

Figure 3. Workflow for in vitro auxin receptor binding assay.
Protocol 2: Arabidopsis Root Growth Inhibition Assay

Objective: To assess the dose-dependent effect of 2,4-D on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile petri plates

  • 2,4-D stock solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing a range of 2,4-D concentrations (e.g., 0, 10, 30, 100, 300 nM).

  • Place the plates vertically in the growth chamber.

  • Mark the position of the root tip at the time of transfer.

  • Measure the primary root elongation from the mark after a defined period (e.g., 3-5 days).

  • Calculate the percentage of root growth inhibition relative to the control (0 nM 2,4-D).

  • Plot the dose-response curve and determine the IC₅₀ value (the concentration of 2,4-D that causes 50% inhibition of root growth).

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in plant tissues treated with 2,4-D.

Materials:

  • Plant tissue (e.g., leaf discs)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat plant tissue with 2,4-D at the desired concentration and for the desired time.

  • Incubate the tissue with H₂DCFDA solution (e.g., 10 µM in PBS) in the dark for 30-60 minutes. H₂DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • Wash the tissue with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize the fluorescence using a fluorescence microscope.

  • Quantify the relative ROS levels by comparing the fluorescence of treated samples to untreated controls.

Protocol 4: Quantification of Abscisic Acid (ABA) by LC-MS/MS

Objective: To measure the endogenous levels of ABA in plant tissues following 2,4-D treatment.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., 80% methanol with internal standard d₆-ABA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue and extract with cold extraction solvent.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Concentrate the supernatant under vacuum.

  • Re-suspend the residue in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate ABA from other compounds using a suitable liquid chromatography column and gradient.

  • Detect and quantify ABA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for ABA and the internal standard.

  • Calculate the concentration of ABA in the original tissue based on the peak areas and the known concentration of the internal standard.

Gene Expression Analysis

2,4-D treatment leads to significant changes in the plant transcriptome. Microarray and RNA-sequencing studies have identified numerous genes that are up- or down-regulated in response to 2,4-D.

GeneFunctionPlant Species2,4-D ConcentrationFold ChangeReference
IAA1Auxin-responsive proteinArabidopsis thaliana0.001 - 1.0 mMInduced[6]
IAA13Auxin-responsive proteinArabidopsis thaliana0.001 - 1.0 mMInduced[6]
IAA19Auxin-responsive proteinArabidopsis thaliana0.001 - 1.0 mMInduced[6]
TIR1Auxin receptorArabidopsis thalianaLow concentrationsDown-regulated[6]
ASK1Component of SCF complexArabidopsis thalianaLow concentrationsDown-regulated[6]
ACSEthylene biosynthesisArabidopsis thalianaLow concentrationsUp-regulated[13]
ACOEthylene biosynthesisArabidopsis thalianaLow concentrationsUp-regulated[13]
NCED1ABA biosynthesisArabidopsis thalianaHigh concentrationsInduced[6]
Ubiquitin E3 ligaseProtein degradationGossypium hirsutum1.12 kg ae ha⁻¹Up-regulated (3-fold higher in susceptible line)[17]
PB1|AUX/IAAAuxin signalingGossypium hirsutum1.12 kg ae ha⁻¹Up-regulated (3-fold higher in susceptible line)[17]

Table 3: Selected Genes Regulated by 2,4-D.

Conclusion

The mechanism of action of 2,4-D is a complex process that begins with its binding to the TIR1/AFB family of auxin receptors. This initial molecular event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes. The subsequent physiological and biochemical perturbations, including uncontrolled growth, hormonal imbalances, and the production of reactive oxygen species, ultimately lead to the death of susceptible plants. A thorough understanding of these core mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective and selective herbicides and for advancing our fundamental knowledge of plant biology.

References

The Dichotomous Legacy of the Dichlorophenyl Moiety: From Broad-Spectrum Biocides to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Dichlorophenyl Compounds in Research

The dichlorophenyl group, a simple aromatic scaffold adorned with two chlorine atoms, holds a complex and multifaceted history within the annals of chemical research. Its journey spans from the notorious broad-spectrum insecticide DDT to a diverse array of modern, highly specific pharmaceuticals and agricultural agents. This technical guide delves into the discovery, synthesis, and evolution of dichlorophenyl compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their impact and continued relevance.

A Historical Trajectory: From Infamy to Precision

The story of dichlorophenyl compounds begins with the synthesis of Dichlorodiphenyltrichloroethane (DDT) in 1874 by Austrian chemist Othmar Zeidler.[1] However, its potent insecticidal properties were not discovered until 1939 by Paul Hermann Müller, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1948.[1] DDT's unparalleled efficacy against insect-borne diseases like malaria and typhus made it a vital tool in public health during and after World War II.[2] Its widespread agricultural use, however, led to significant environmental persistence, bioaccumulation, and adverse effects on wildlife, famously brought to public attention by Rachel Carson's 1962 book, Silent Spring.[3] This ultimately led to its ban in many countries for agricultural applications.[4]

The mid-20th century saw the emergence of other classes of dichlorophenyl-containing compounds, notably the phenylurea herbicides . In 1952, chemists at DuPont patented a series of these compounds, including Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea), which were commercialized as effective herbicides for broadleaf and grassy weeds.[5] These compounds represented a shift towards more specific applications within agriculture, targeting plant-specific biological pathways.

The latter half of the 20th century and the early 21st century witnessed a renaissance for the dichlorophenyl moiety in the realm of medicinal chemistry. The strategic placement of chlorine atoms on a phenyl ring was found to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to the incorporation of the dichlorophenyl group into a wide range of therapeutic agents, including:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Diclofenac, a widely used NSAID, features a 2,6-dichlorophenyl group.

  • Antidepressants: The selective serotonin reuptake inhibitor (SSRI) Sertraline contains a 3,4-dichlorophenyl moiety.

  • Antihypertensives: Clonidine, an α2-adrenergic agonist used to treat high blood pressure, incorporates a 2,6-dichlorophenyl group.

  • Oncology Therapeutics: The dichlorophenyl group is a key feature in several targeted cancer therapies, including Src kinase inhibitors.

  • Neurological and Metabolic Disease Modulators: Dichlorophenyl-containing compounds have been investigated as cannabinoid receptor inverse agonists for potential use in metabolic disorders.

This evolution from a broad-spectrum insecticide to highly specific drugs underscores the versatility of the dichlorophenyl scaffold in chemical biology and drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dichlorophenyl compounds, highlighting their diverse biological activities.

Table 1: Toxicity of Dichlorodiphenyltrichloroethane (DDT)

CompoundTest OrganismRoute of AdministrationLD50
p,p'-DDTRatOral113 - 800 mg/kg
p,p'-DDTMouseOral135 - 300 mg/kg
p,p'-DDERat (male)Oral880 mg/kg
p,p'-DDERat (female)Oral1240 mg/kg

Table 2: Herbicidal Activity of Phenylurea Herbicides

CompoundTargetMechanism of ActionActivity MetricValue
DiuronPhotosystem IIInhibition of photosynthetic electron transport--
LinuronPhotosystem IIInhibition of photosynthetic electron transport--

Table 3: Pharmacological Activity of Dichlorophenyl-Containing Pharmaceuticals

CompoundTargetMechanism of ActionActivity MetricValue
LinuronAndrogen ReceptorCompetitive antagonistKi100 µM
LinuronHuman Androgen ReceptorCompetitive antagonistEC5020 µM (binding assay), 10 µM (gene expression assay)
Bosutinib (SKI-606)Src kinaseATP-competitive inhibitorIC501.9 µM (in MEF cells)
Covalent Inhibitor 15aSrc kinaseIrreversible covalent inhibitor--

Key Experimental Protocols

This section details the methodologies for the synthesis of key dichlorophenyl compounds and the assessment of their biological activity.

Synthesis of Dichlorodiphenyltrichloroethane (DDT)

Reaction Principle: The synthesis of DDT is achieved through an electrophilic aromatic substitution reaction between chloral and chlorobenzene, catalyzed by a strong acid, typically concentrated sulfuric acid.

Experimental Protocol:

  • To a reaction vessel, add chlorobenzene and chloral.

  • Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining a low temperature.

  • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into a mixture of ice and water to precipitate the crude DDT.

  • Collect the solid product by filtration and wash thoroughly with water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified p,p'-DDT.[6]

Synthesis of Phenylurea Herbicides (Diuron and Linuron)

Reaction Principle: Phenylurea herbicides are typically synthesized by the reaction of a substituted phenyl isocyanate with an appropriate amine.

Experimental Protocol for Diuron Synthesis:

  • Preparation of 3,4-Dichlorophenyl Isocyanate: React 3,4-dichloroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.[5]

  • Reaction with Dimethylamine: Add the 3,4-dichlorophenyl isocyanate solution dropwise to a solution of dimethylamine in a suitable solvent, such as toluene, while maintaining a controlled temperature and pH.[5][6][7][8][9]

  • The product, diuron, precipitates out of the solution and can be collected by filtration.[5][6][7][8][9]

  • The crude product is then dried.[5][6][7][8][9]

Synthesis of Dichlorophenyl Phosphine

Reaction Principle: Dichlorophenylphosphine can be prepared via an electrophilic substitution of benzene with phosphorus trichloride, catalyzed by a Lewis acid.

Experimental Protocol:

  • The reaction is typically carried out by reacting benzene with phosphorus trichloride in the presence of a catalyst such as aluminum chloride.[10]

  • However, to avoid diarylation, a cleaner catalyst like stannic chloride can be used for monoarylation.[10]

  • Dichlorophenylphosphine can also be synthesized by the reaction of phenylphosphonic acid dichloride with triphenylphosphine at high temperatures.[11]

Cannabinoid Receptor Binding Assay

Assay Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for cannabinoid receptors (CB1 and CB2). The assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from the receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12][13]

Src Kinase Inhibition Assay

Assay Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.

Experimental Protocol:

  • Cellular Phosphorylation Assay:

    • Treat cells expressing Src kinase (e.g., murine embryonal fibroblast cells) with the test compound at various concentrations.

    • Lyse the cells and measure the phosphorylation status of a Src substrate (e.g., Tyr-416 of c-Src) using a specific antibody in an ELISA-based format.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of Src kinase activity in the cells.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by dichlorophenyl compounds and a typical experimental workflow.

DDT_Mechanism DDT DDT Na_Channel Voltage-gated Sodium Channel DDT->Na_Channel Repetitive_Firing Repetitive Neuronal Firing Na_Channel->Repetitive_Firing Prolonged Na+ influx Neuron_Membrane Neuronal Membrane Paralysis Paralysis and Death (in insects) Repetitive_Firing->Paralysis

Mechanism of action of DDT.

Phenylurea_Herbicide_Mechanism Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII Electron_Transport Photosynthetic Electron Transport PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Diuron_Linuron Diuron / Linuron Diuron_Linuron->PSII Inhibits

Mechanism of action of phenylurea herbicides.

Buchwald_Hartwig_Amination Start Start: Aryl Halide (Ar-X) + Amine (R2NH) Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) PdII_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)-NR2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Product: Aryl Amine (Ar-NR2) Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation Start Start: Aryl Halide (Ar-X) + Nucleophile (Nu-H) Intermediate_Formation Formation of Copper Nucleophile (Cu-Nu) Start->Intermediate_Formation Cu_Catalyst Copper Catalyst (e.g., CuI) Cu_Catalyst->Intermediate_Formation Base Base (e.g., K2CO3) Base->Intermediate_Formation Reaction Reaction with Aryl Halide Intermediate_Formation->Reaction Product Product: Ar-Nu Reaction->Product

Simplified workflow of the Ullmann condensation.

Conclusion

The dichlorophenyl moiety has proven to be a remarkably versatile and enduring structural motif in chemical research. From its controversial beginnings as the active component in DDT to its current role as a key building block in modern pharmaceuticals and specialized agrochemicals, its journey reflects the broader evolution of chemical science. The ability to fine-tune the physicochemical and biological properties of a molecule through the strategic incorporation of dichlorophenyl groups continues to make it a valuable tool for chemists and pharmacologists. A thorough understanding of the history, synthesis, and biological activity of these compounds is essential for the continued development of novel and effective chemical agents for a wide range of applications.

References

Methodological & Application

Synthesis of 2-(2,4-Dichlorophenyl)succinic Acid from 2,4-Dichlorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2,4-Dichlorophenyl)succinic acid, a valuable building block in medicinal chemistry, starting from 2,4-dichlorobenzaldehyde. The synthetic route involves a three-step process: a Stobbe condensation, followed by hydrolysis and catalytic hydrogenation.

Overview of the Synthetic Pathway

The synthesis commences with the Stobbe condensation of 2,4-dichlorobenzaldehyde and diethyl succinate. This reaction, conducted in the presence of a strong base, yields ethyl 2-(2,4-dichlorophenyl)methylenesuccinate. The subsequent alkaline hydrolysis of this intermediate affords 2-(2,4-dichlorophenyl)methylenesuccinic acid. Finally, catalytic hydrogenation of the exocyclic double bond furnishes the target molecule, this compound.

Synthesis_Pathway 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Stobbe_Condensation Stobbe_Condensation 2,4-Dichlorobenzaldehyde->Stobbe_Condensation Diethyl_Succinate Diethyl_Succinate Diethyl_Succinate->Stobbe_Condensation Intermediate_1 Ethyl 2-(2,4-dichlorophenyl)methylenesuccinate Stobbe_Condensation->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Intermediate_2 2-(2,4-Dichlorophenyl)methylenesuccinic Acid Hydrolysis->Intermediate_2 Catalytic_Hydrogenation Catalytic_Hydrogenation Intermediate_2->Catalytic_Hydrogenation Final_Product This compound Catalytic_Hydrogenation->Final_Product Stobbe_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Lactone Formation cluster_step4 4. Ring Opening Succinate_Ester Diethyl Succinate Enolate Enolate Succinate_Ester->Enolate Deprotonation Base Base (t-BuOK) Base->Succinate_Ester Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate Attacks Carbonyl Aldehyde 2,4-Dichlorobenzaldehyde Aldehyde->Alkoxide_Intermediate Lactone_Intermediate γ-Lactone Intermediate Alkoxide_Intermediate->Lactone_Intermediate Intramolecular Cyclization Half_Ester Stobbe Product (Half-ester) Lactone_Intermediate->Half_Ester Base-induced Elimination

Application Notes and Protocols: Stobbe Condensation for Substituted Succinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted succinic acids utilizing the Stobbe condensation. This powerful carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, enabling the creation of a diverse array of molecules, including precursors for active pharmaceutical ingredients.

Introduction

The Stobbe condensation is a base-catalyzed reaction between an aldehyde or ketone and a dialkyl succinate to yield an alkylidene succinic acid or the corresponding monoester. This reaction is particularly valuable for introducing a two-carbon extension with a vicinal carboxylate group, a common structural motif in natural products and pharmaceutical agents. The reaction proceeds through a series of steps involving enolate formation, aldol-type addition, lactonization, and subsequent ring-opening of a γ-lactone intermediate. The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the desired substituted succinic acid derivative. Common bases employed include sodium ethoxide, potassium tert-butoxide, and sodium hydride.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Stobbe condensation involves the following key steps:

  • Enolate Formation: A strong base abstracts a proton from the α-carbon of the dialkyl succinate, forming a resonance-stabilized enolate.

  • Aldol-Type Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde or ketone.

  • Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.

  • Ring Opening: The lactone ring is opened by the base to yield the salt of the alkylidene succinic acid monoester.

  • Protonation: Acidic workup protonates the carboxylate to give the final product.

A generalized experimental workflow for the Stobbe condensation is depicted below.

Stobbe_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde/Ketone & Dialkyl Succinate Mixing Combine Reactants, Solvent, and Base Reactants->Mixing Solvent Anhydrous Solvent (e.g., t-butanol, Ethanol) Solvent->Mixing Base Strong Base (e.g., KOtBu, NaOEt) Base->Mixing Stirring Stir at appropriate temperature Mixing->Stirring Monitoring Monitor reaction progress (TLC) Stirring->Monitoring Quenching Quench with acidic solution Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify product (Crystallization/ Chromatography) Extraction->Purification

Caption: Generalized workflow for the Stobbe condensation.

Quantitative Data Summary

The following table summarizes quantitative data from various Stobbe condensation reactions for the synthesis of substituted succinic acids.

Carbonyl CompoundSuccinic EsterBaseSolventTemp. (°C)Time (h)Yield (%)Product
BenzophenoneDiethyl succinateNaOEtEthanolReflux182-86β-Carbethoxy-γ,γ-diphenylvinylacetic acid
AnisaldehydeDimethyl succinateK-tert-butoxidetert-ButanolReflux0.585Methyl hydrogen p-methoxyphenylitaconate
3,4-DimethylacetophenoneDiethyl succinateK-tert-butoxidetert-ButanolReflux0.580Mixture of (E)- and (Z)-4-(3,4-dimethylphenyl)-3-ethoxycarbonylpent-3-enoic acid
3,4-DimethoxyacetophenoneDiethyl succinateK-tert-butoxidetert-ButanolReflux0.585Mixture of (E)- and (Z)-4-(3,4-dimethoxyphenyl)-3-ethoxycarbonylpent-3-enoic acid
3,4-DichloroacetophenoneDiethyl succinateK-tert-butoxidetert-ButanolReflux0.575Mixture of (E)- and (Z)-4-(3,4-dichlorophenyl)-3-ethoxycarbonylpent-3-enoic acid

Detailed Experimental Protocols

General Protocol for Stobbe Condensation using Potassium tert-Butoxide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Dialkyl succinate (1.2 equiv)

  • Potassium tert-butoxide (1.1 - 1.5 equiv)

  • Anhydrous tert-butanol

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of potassium tert-butoxide in anhydrous tert-butanol, add a mixture of the carbonyl compound and the dialkyl succinate dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 30 minutes.

  • Cool the mixture to room temperature and add water.

  • Extract the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 10% hydrochloric acid.

  • Extract the precipitated product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography.

Specific Protocol: Synthesis of β-Carbethoxy-γ,γ-diphenylvinylacetic Acid

This protocol is adapted from the condensation of benzophenone with diethyl succinate.

Materials:

  • Benzophenone (18.2 g, 0.1 mol)

  • Diethyl succinate (20.9 g, 0.12 mol)

  • Sodium ethoxide (8.2 g, 0.12 mol)

  • Anhydrous ethanol (50 mL)

  • Hydrochloric acid (6N)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add a mixture of benzophenone and diethyl succinate.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling, pour the reaction mixture into water.

  • Extract the aqueous solution with diethyl ether to remove neutral impurities.

  • Acidify the aqueous layer with 6N hydrochloric acid.

  • The oily product that separates is extracted with diethyl ether.

  • Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • The product can be purified by crystallization from a suitable solvent. The reported yield is 82-86%.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key transformations in the Stobbe condensation mechanism.

Stobbe_Mechanism Succinate Dialkyl Succinate Enolate Succinate Enolate Succinate->Enolate Carbonyl Aldehyde or Ketone Alkoxide Tetrahedral Alkoxide Intermediate Carbonyl->Alkoxide Base Base (B:) Base->Succinate Deprotonation Lactone γ-Lactone Intermediate Base->Lactone Ring Opening Enolate->Carbonyl Nucleophilic Attack Alkoxide->Lactone Intramolecular Cyclization Product_Salt Product Salt Lactone->Product_Salt Acid H₃O⁺ Product_Salt->Acid Protonation Final_Product Alkylidene Succinic Acid Monoester Acid->Final_Product

Caption: Mechanism of the Stobbe condensation.

Applications in Drug Development

The Stobbe condensation is a valuable tool in medicinal chemistry and drug development. The resulting substituted succinic acids and their derivatives are versatile intermediates for the synthesis of a variety of bioactive molecules. For instance, the reaction has been employed in the synthesis of the drug tametraline. Furthermore, the products of the Stobbe condensation can be further manipulated to create complex heterocyclic systems and other scaffolds of pharmaceutical interest. The ability to generate substituted succinic acids with high efficiency makes this reaction a key strategy in the design and synthesis of novel therapeutic agents.

Application Notes & Protocols for the Quantification of 2-(2,4-Dichlorophenyl)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,4-Dichlorophenyl)succinic acid is a chemical compound of interest in various fields, including agrochemical and pharmaceutical development. Accurate and precise quantification of this analyte is crucial for research, quality control, and safety assessment. These application notes provide detailed protocols for the determination of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols have been developed by adapting established methods for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and succinic acid.[1][2][3][4][5]

General Experimental Workflow

The overall workflow for the quantification of this compound involves several key stages, from sample receipt to final data analysis. Proper sample preparation is critical to remove potential interferences and ensure the accuracy and reproducibility of the results.[6][7][8][9]

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Concentration Concentration/Reconstitution Extraction->Concentration Chromatography HPLC or LC-MS/MS Analysis Concentration->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not required. The dichlorophenyl chromophore allows for sensitive UV detection.

Data Presentation: HPLC-UV Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min (Isocratic) or Gradient elution starting from 70% A and decreasing to 30% A over 10 minutes for improved resolution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
UV Detection Wavelength 230 nm[3][4] or 283 nm[2] (A UV scan of the analyte standard is recommended to determine the optimal wavelength)
Run Time Approximately 10-15 minutes
Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) in a diluent (e.g., 50:50 acetonitrile:water). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation: a. For liquid samples (e.g., water), acidify the sample to a pH of 2 using a suitable acid (e.g., HCl).[2] b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9] c. For solid samples, perform a suitable extraction such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. A common approach for acidic compounds is to extract with an organic solvent under acidic conditions. d. Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

3. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve. c. Inject the prepared samples for analysis. d. Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analysis.

4. Data Analysis: a. Integrate the peak area of this compound in the chromatograms. b. Construct a linear regression calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for complex matrices or when low detection limits are required.

Data Presentation: LC-MS/MS Parameters
ParameterRecommended Condition
Liquid Chromatography
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 261.0 (corresponding to [M-H]⁻)
Product Ions (Q3) Predicted fragments: m/z 217.0 (loss of CO₂) and m/z 173.0 (further fragmentation of the dichlorophenyl portion). The exact fragments should be confirmed by infusing a standard solution.
Collision Energy To be optimized for the specific instrument and transitions.
Dwell Time 100 ms per transition

Note: The molecular weight of this compound is 263.08 g/mol . In negative ion mode ESI, it is expected to lose a proton to form the [M-H]⁻ ion at m/z 261.0.

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standard Solutions: a. Prepare a stock solution (1 mg/mL) of this compound in a suitable solvent like acetonitrile. b. Prepare a series of working standards by diluting the stock solution. For LC-MS/MS, a typical calibration range would be from 0.1 ng/mL to 1000 ng/mL.

2. Sample Preparation: a. Liquid Samples (e.g., plasma, urine, water): i. Protein precipitation: For biological fluids, add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the proteins.[3][4] ii. Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, use a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge). b. Solid Samples (e.g., soil, tissue): i. Homogenize the sample. ii. Perform a solvent extraction, potentially with a salting-out step, to isolate the analyte.[2] c. Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis: a. Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte. b. Equilibrate the LC-MS/MS system with the initial mobile phase. c. Inject the calibration standards to generate a calibration curve. d. Inject the prepared samples. e. It is recommended to use a stable isotope-labeled internal standard if available to correct for matrix effects and variations in extraction recovery.

4. Data Analysis: a. Use the instrument's software to integrate the peak areas for the selected MRM transitions. b. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. c. Calculate the concentration of this compound in the samples based on the regression equation of the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the LC-MS/MS method development and validation process.

LCMSMS_Development cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Standard Prepare Analyte Standard Infusion Direct Infusion for MS Tuning Standard->Infusion LC_Dev LC Method Development (Column & Mobile Phase Selection) Infusion->LC_Dev Linearity Linearity & Range LC_Dev->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Determination Accuracy->LOD_LOQ Specificity Specificity & Matrix Effects LOD_LOQ->Specificity Stability Stability Specificity->Stability Sample_Prep Sample Preparation Stability->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Quant Quantification Analysis->Quant

Figure 2: Logical workflow for LC-MS/MS method development and validation.

Quantitative Data Summary (Template)

The following tables are templates for summarizing the quantitative data obtained from method validation experiments.

Table 1: Calibration Curve Data

AnalyteCalibration RangeRegression EquationCorrelation Coefficient (r²)
This compound0.1 - 100 µg/mL (HPLC-UV)y = mx + c> 0.99
This compound0.1 - 1000 ng/mL (LC-MS/MS)y = mx + c> 0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc.Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low(Specify)< 15%< 15%85-115%
Medium(Specify)< 15%< 15%85-115%
High(Specify)< 15%< 15%85-115%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV(To be determined)(To be determined)
LC-MS/MS(To be determined)(To be determined)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dichlorophenoxyacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its extensive application necessitates robust and sensitive analytical methods for the determination of its residues in environmental samples, agricultural products, and biological matrices to ensure environmental safety and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of 2,4-D and related compounds, offering high resolution and sensitivity.[3] This application note provides detailed protocols for sample preparation and HPLC analysis of dichlorophenoxyacetic acid compounds in various matrices, along with method validation parameters.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the analysis of 2,4-D, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with the addition of an acid like formic or acetic acid to control the pH and ensure the analyte is in its non-ionized form.[3][4] Detection is typically achieved using an ultraviolet (UV) detector at the maximum absorbance wavelength of 2,4-D, which is around 230-283 nm.[3][5][6]

Experimental Protocols

Standard Solution Preparation

Accurate preparation of standard solutions is crucial for the calibration of the HPLC instrument and the quantification of 2,4-D.[4]

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of a 2,4-D analytical standard (purity ≥ 98%).[4]

    • Transfer the standard to a 100 mL Class A volumetric flask.[4]

    • Dissolve the standard completely in a suitable solvent such as acetonitrile or methanol. An ultrasonic bath can be used to aid dissolution.[4]

    • Bring the solution to the 100 mL mark with the same solvent.[4]

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution to create a range of concentrations for the calibration curve (e.g., 0.01 to 1.0 µg/mL).[4]

Sample Preparation

The goal of sample preparation is to extract 2,4-D from the sample matrix and remove interfering components prior to HPLC analysis. The choice of method depends on the matrix type.[4]

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with an acid like HCl to ensure 2,4-D is in its non-ionized form.[4]

  • SPE Cartridge Conditioning: Pre-condition a polymeric solid-phase extraction (SPE) cartridge with methanol followed by acidified water (e.g., 0.1 N HCl).[4]

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a slow flow rate (e.g., 1 mL/min).[4]

  • Washing: Wash the cartridge with acidified water to remove polar interferences.[4]

  • Elution: Elute the retained 2,4-D with a suitable solvent, such as a mixture of acetonitrile and methanol containing acetic acid.[4]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[4]

  • Homogenization: Homogenize a representative sample (e.g., 10 g of soil or plant tissue) with water.[4]

  • Extraction: Add an extraction solvent like acetonitrile and shake vigorously. Acidification of the solvent may be necessary to improve the extraction of acidic herbicides like 2,4-D.[4]

  • Salting-Out: Add a salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Shake vigorously.[2]

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Cleanup (if necessary): The acetonitrile extract can be further cleaned up using dispersive SPE (d-SPE) with appropriate sorbents.

  • Final Preparation: The final extract is then ready for HPLC analysis, possibly after a solvent exchange or concentration step.

  • Protein Precipitation: To an aliquot of 100 µL of rat serum, add three times the volume of acetonitrile in a 1.5 mL Eppendorf tube.[5]

  • Vortexing: Vortex-mix the sample for 3 minutes.[5]

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[5]

  • Collection: Collect the supernatant for injection into the HPLC system.[5]

HPLC Instrumentation and Conditions

The following are typical HPLC conditions for the analysis of 2,4-D. These may need to be optimized for specific applications.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity HPLC system or equivalent[5]
Column XDB-C18 (4.6 mm I.D. × 250 mm, 5 µm) or equivalent[5]
Mobile Phase A: Acetonitrile; B: 0.02 M ammonium acetate with 0.1% formic acid[5]
Elution Gradient or isocratic
Flow Rate 1.0 mL/min[3][5]
Injection Volume 5-20 µL[3][5]
Column Temperature 40°C[5][6]
Detector UV Detector
Detection Wavelength 230 nm[5] or 283 nm[6]

Method Validation

A validated HPLC method ensures reliable and accurate results. Key validation parameters include:

ParameterDescriptionTypical Results
Specificity The ability to assess the analyte unequivocally in the presence of other components.No endogenous interference at the retention time of 2,4-D.[5]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve for 2,4-D constructed over a range of 0.1–400 mg/L with a good correlation coefficient (R² > 0.99).[5][6]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recoveries of 2,4-D from serum were found to be 101.9% at 5 µg/mL, 100.4% at 50 µg/mL, and 100.8% at 100 µg/mL.[5] For soil samples, recoveries varied from 85% to 111%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) values should be within acceptable limits (typically <15%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]For water samples, LOD was 0.004 µg/L.[6] For soil samples, LOD was 0.03 mg/kg for 2,4-D.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]For water samples, LOQ was 0.01 µg/L.[6] For soil samples, LOQ was 0.1 mg/kg for 2,4-D.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: HPLC Method Validation Parameters for 2,4-D Analysis in Water

ParameterResult
Linearity Range0.01–50 µg/L
Correlation Coefficient (R²)0.9999[6]
Limit of Detection (LOD)0.004 µg/L[6]
Limit of Quantitation (LOQ)0.01 µg/L[6]
Recovery95.98% - 115%[6]

Table 2: HPLC Method Validation Parameters for 2,4-D Analysis in Serum

ParameterResult
Linearity Range0.1–400 mg/L[5]
Recovery (at 5, 50, 100 µg/mL)101.9%, 100.4%, 100.8%[5]
Retention Time4.7 ± 0.3 min[5]

Table 3: HPLC Method Validation Parameters for 2,4-D Analysis in Soil

ParameterResult
Fortification Levels0.1, 1.0, 2.0, 3.0, 4.0 mg/kg
Recovery85% - 111%
Limit of Detection (LOD)0.03 mg/kg
Limit of Quantitation (LOQ)0.1 mg/kg

Visualizations

HPLC_Workflow cluster_prep Sample Preparation Details A Sample Collection (Water, Soil, Serum) B Sample Preparation A->B Matrix-specific protocol C HPLC Analysis B->C Inject prepared sample B1 Water: Acidification & SPE B2 Soil/Tissue: Homogenization, Extraction (QuEChERS) B3 Serum: Protein Precipitation D Data Acquisition and Processing C->D Chromatogram generation E Quantification and Reporting D->E Calibration curve application

Caption: General workflow for the HPLC analysis of dichlorophenoxyacetic acid compounds.

SPE_Workflow start Acidified Water Sample cond Condition SPE Cartridge (Methanol, Acidified Water) start->cond load Load Sample onto Cartridge cond->load wash Wash Cartridge (Acidified Water) load->wash Remove interferences elute Elute 2,4-D (Acetonitrile/Methanol) wash->elute conc Concentrate Eluate and Reconstitute elute->conc end Ready for HPLC Injection conc->end

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of water samples.

References

Purification of Crude 2-(2,4-Dichlorophenyl)succinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 2-(2,4-Dichlorophenyl)succinic acid. The selection of an appropriate purification technique is critical to achieving the desired purity for downstream applications, including drug development and material science. The methods outlined below—acid-base extraction, recrystallization, and column chromatography—are standard and effective techniques for the purification of aromatic carboxylic acids.

Introduction

This compound is a dicarboxylic acid derivative containing a dichlorinated phenyl group. Crude synthetic preparations of this compound may contain various impurities, such as unreacted starting materials, by-products, and residual solvents. The presence of these impurities can interfere with subsequent reactions and biological assays. Commercially available this compound often has a purity of around 96%, which may be insufficient for certain sensitive applications, necessitating further purification.

The purification strategies detailed herein are designed to enhance the purity of the target compound by exploiting its acidic nature and polarity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of aryl-substituted carboxylic acids. The presented values are illustrative and may vary depending on the initial purity of the crude this compound and the specific experimental conditions.

Purification TechniqueStarting Purity (Representative)Achievable Purity (Representative)Typical YieldKey Advantages
Acid-Base Extraction ~90%95-98%>90%Removes neutral and basic impurities effectively. High capacity.
Recrystallization 95-98%>99%70-90%Highly effective for removing small amounts of impurities and obtaining crystalline material.
Column Chromatography 80-95%>98%60-85%High resolution for separating closely related impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid groups to separate the target compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add 1 M NaOH solution to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure. The carboxylic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Re-extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M HCl with stirring until the pH is acidic (pH ~2), as confirmed with pH paper. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The choice of solvent is crucial for successful recrystallization. For phenylsuccinic acid, water has been used, and for other dichlorinated aromatic acids, isopropanol is a suitable solvent.[1] A solvent pair, such as ethanol/water, can also be effective.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture, or water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve peak shape)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Fraction Collection: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Complex Mixtures recrystallization Recrystallization extraction->recrystallization Further Purification pure Purified this compound extraction->pure If sufficient purity recrystallization->pure chromatography->recrystallization Final Polishing chromatography->pure If sufficient purity

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction_Workflow start Dissolve crude product in organic solvent add_base Extract with aqueous NaOH start->add_base separate_layers Separate aqueous and organic layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard/Analyze aqueous_layer Aqueous Layer (Sodium Salt of Product) separate_layers->aqueous_layer acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Precipitation of pure product acidify->precipitate filter_dry Filter and dry the purified product precipitate->filter_dry Recrystallization_Workflow dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filter cool Slowly cool the solution to induce crystallization hot_filter->cool ice_bath Cool in an ice bath to maximize yield cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with cold solvent filter->wash dry Dry the pure crystals wash->dry

References

Application Notes and Protocols for 2-(2,4-Dichlorophenyl)succinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2,4-dichlorophenyl)succinic acid as a versatile pharmaceutical intermediate. The following sections detail its application in the synthesis of a potential therapeutic agent, N-benzyl-3-(2,4-dichlorophenyl)succinimide, including detailed experimental protocols, quantitative data, and a plausible mechanism of action.

Introduction

This compound is a dicarboxylic acid derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a succinic acid moiety, makes it a suitable precursor for a variety of heterocyclic compounds with potential pharmacological activity. In the pharmaceutical industry, intermediates like this are crucial for the development of novel active pharmaceutical ingredients (APIs). This document focuses on its application in the synthesis of N-substituted succinimides, a class of compounds known for a range of biological activities, including anticonvulsant and antiandrogenic effects.

Herein, we present a detailed protocol for a two-step synthesis of N-benzyl-3-(2,4-dichlorophenyl)succinimide, a hypothetical but plausible drug candidate, starting from this compound.

Synthesis of N-benzyl-3-(2,4-dichlorophenyl)succinimide

The overall synthetic route involves two key steps:

  • Dehydration of this compound to its corresponding anhydride.

  • Imidation of the anhydride with benzylamine to yield the target N-benzyl-3-(2,4-dichlorophenyl)succinimide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar reactions.

StepReactionReactantsProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)Expected Yield (g)
1Anhydride FormationThis compound3-(2,4-Dichlorophenyl)dihydrofuran-2,5-dione263.081.0245.0685-95%208.3 - 232.8
Acetic Anhydride102.092.0
2Succinimide Synthesis3-(2,4-Dichlorophenyl)dihydrofuran-2,5-dioneN-benzyl-3-(2,4-dichlorophenyl)succinimide245.061.0334.2080-90%267.4 - 300.8
Benzylamine107.151.1
Experimental Protocols

Step 1: Synthesis of 3-(2,4-Dichlorophenyl)dihydrofuran-2,5-dione (Succinic Anhydride Derivative)

Materials:

  • This compound (10.0 g, 38.0 mmol)

  • Acetic anhydride (7.75 g, 76.0 mmol, 7.2 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Anhydrous diethyl ether (for washing)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10.0 g, 38.0 mmol) and acetic anhydride (7.2 mL, 76.0 mmol).

  • Fit the flask with a reflux condenser and heat the mixture gently in a heating mantle to 100-110 °C.

  • Continue heating under reflux for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two small portions of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain 3-(2,4-dichlorophenyl)dihydrofuran-2,5-dione.

Step 2: Synthesis of N-benzyl-3-(2,4-dichlorophenyl)succinimide

Materials:

  • 3-(2,4-Dichlorophenyl)dihydrofuran-2,5-dione (from Step 1, e.g., 8.5 g, 34.7 mmol)

  • Benzylamine (4.1 mL, 38.2 mmol)

  • Glacial acetic acid (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ice water

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(2,4-dichlorophenyl)dihydrofuran-2,5-dione (8.5 g, 34.7 mmol) in glacial acetic acid (50 mL).

  • To this solution, add benzylamine (4.1 mL, 38.2 mmol) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice water (200 mL) with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield pure N-benzyl-3-(2,4-dichlorophenyl)succinimide.

Plausible Mechanism of Action: Antiandrogenic Activity

N-substituted dichlorophenyl succinimides have been reported to exhibit antiandrogenic activity. The proposed mechanism of action for N-benzyl-3-(2,4-dichlorophenyl)succinimide is as a competitive antagonist of the androgen receptor (AR).

In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and proliferation.

An antagonist like N-benzyl-3-(2,4-dichlorophenyl)succinimide would competitively bind to the ligand-binding domain (LBD) of the AR. This binding prevents the natural androgen from binding and activating the receptor. The antagonist-bound AR may not undergo the correct conformational change, which can inhibit its dimerization, nuclear translocation, or its ability to bind to AREs and recruit coactivators. Consequently, the transcription of androgen-dependent genes is suppressed.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex (Inactive) DHT->AR_HSP Binds AR_active AR Dimer (Active) AR_HSP->AR_active HSP Dissociation & Dimerization AR_inactive AR-Antagonist Complex (Inactive) AR_HSP->AR_inactive Antagonist N-benzyl-3-(2,4- dichlorophenyl)succinimide (Antagonist) Antagonist->AR_HSP Competitively Binds AR_translocated AR Dimer AR_active->AR_translocated Nuclear Translocation No_Transcription Transcription Blocked AR_inactive->No_Transcription Inhibits Transcription ARE ARE (Androgen Response Element) AR_translocated->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

Caption: Androgen Receptor Signaling and Antagonist Inhibition.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of N-benzyl-3-(2,4-dichlorophenyl)succinimide.

Synthesis_Workflow Start Start: this compound Step1 Step 1: Anhydride Formation (Acetic Anhydride, 110°C) Start->Step1 Intermediate Intermediate: 3-(2,4-Dichlorophenyl)dihydrofuran-2,5-dione Step1->Intermediate Step2 Step 2: Succinimide Synthesis (Benzylamine, Acetic Acid, 120°C) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification FinalProduct Final Product: N-benzyl-3-(2,4-dichlorophenyl)succinimide Purification->FinalProduct Characterization Characterization Melting Point ¹H NMR ¹³C NMR Mass Spec FinalProduct->Characterization BiologicalAssay Biological Assay (e.g., Androgen Receptor Binding Assay) FinalProduct->BiologicalAssay

Caption: Workflow for Synthesis and Evaluation.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potentially bioactive molecules. The protocols and data presented here provide a framework for its use in the development of N-substituted succinimide derivatives as potential therapeutic agents. The straightforward, two-step synthesis of N-benzyl-3-(2,4-dichlorophenyl)succinimide demonstrates a practical application of this intermediate in drug discovery and development. Further investigation into the pharmacological properties of such derivatives is warranted.

Application Notes and Protocols for the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations in the discovery and development of novel anti-inflammatory agents. The focus is on the application of natural products as a source for new therapeutic leads. Detailed protocols for essential in vitro and in vivo assays are provided, along with a summary of the inhibitory activities of selected natural compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective and safe anti-inflammatory drugs remains a significant challenge in pharmaceutical research. Natural products have historically been a rich source of new drugs and continue to offer promising scaffolds for the development of novel anti-inflammatory agents.[1][2]

Key Signaling Pathways in Inflammation

Several signaling pathways are pivotal in regulating the inflammatory response and serve as key targets for anti-inflammatory drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degraded by Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Cytokines, COX-2, iNOS Pro_inflammatory_Genes->Cytokines Leads to production of

Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines and LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages in 96-well plate Start->Seed_Cells Pretreat Pre-treat with Test Compound (1 hour) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant Cell_Viability Assess Cell Viability (MTT Assay) Stimulate->Cell_Viability Cytokine_Assay Measure Cytokine Levels (ELISA) (e.g., TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Assay Analyze Analyze Data and Determine IC50 Cytokine_Assay->Analyze NO_Assay->Analyze Cell_Viability->Analyze In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_and_Fast Group and Fast Animals Acclimatize->Group_and_Fast Baseline_Paw_Volume Measure Baseline Paw Volume Group_and_Fast->Baseline_Paw_Volume Administer_Compound Administer Test Compound/Vehicle Baseline_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Volume at Regular Intervals (1-5h) Inject_Carrageenan->Measure_Edema Analyze Calculate % Inhibition of Edema Measure_Edema->Analyze

References

Application Notes and Protocols for the Synthesis of Novel Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel herbicides and fungicides. The focus is on innovative synthetic methodologies targeting key molecular pathways in weeds and fungi, alongside protocols for assessing their biological efficacy.

Section 1: Synthesis of Novel Fungicides - Triazole Derivatives

Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] This section details the synthesis of a novel triazole fungicide, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a promising candidate for broad-spectrum fungal control.

Experimental Protocol: Synthesis of 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol is based on the nucleophilic substitution reaction between 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone and 1,2,4-triazole.[1]

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides specifically target and inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of CYP51, which prevents the binding of the natural substrate, lanosterol. This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. The ultimate result is a disruption of the fungal cell membrane's structure and function, which inhibits fungal growth.[1]

Fungicide_MoA cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicide Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Inhibition Inhibition FungalCellMembrane Fungal Cell Membrane (Structural Integrity) Ergosterol->FungalCellMembrane Essential Component Disruption Disrupted Membrane Function & Growth Inhibition Triazole Triazole Fungicide Triazole->CYP51 Binds to Heme Iron

Mechanism of action of triazole fungicides via inhibition of ergosterol biosynthesis.

Section 2: Synthesis of Novel Herbicides - Pyrazole Derivatives

Pyrazole-containing compounds represent a versatile class of herbicides with various modes of action. This section outlines the synthesis of novel pyrazole derivatives containing phenylpyridine moieties, which have shown promising post-emergence herbicidal activity.

Experimental Protocol: Synthesis of Phenylpyridine-Containing Pyrazole Derivatives

This protocol describes a general approach for the synthesis of compounds 6a-6e and 7a-7e as reported by Zhang et al. (2022).[2]

Materials:

  • Compound 4a (substituted phenylpyridine intermediate)

  • 60% Sodium hydride (NaH)

  • N,N-dimethylformamide (DMF)

  • 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (5 )

  • Ethyl acetate

  • Brine

  • 3-chloroperbenzoic acid (for oxidation to 7a-7e )

Procedure for the Synthesis of Compounds 6a-6e:

  • Reaction Setup: To a solution of compound 4a (1.5 mmol) in DMF (10 mL), add 60% NaH (3 mmol) and stir at 20 °C for 30 minutes under a nitrogen atmosphere.

  • Addition of Pyrazole Intermediate: Add 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 5 (1.8 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Work-up and Purification: Extract the mixture with ethyl acetate (3 x 30 mL), wash with brine, and concentrate the organic layer. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether to obtain the target compounds 6a-6e .[2]

Procedure for the Synthesis of Compounds 7a-7e:

  • Oxidation: Compounds 6a-6e can be oxidized to compounds 7a-7e using 3-chloroperbenzoic acid as the oxidant.[2]

Quantitative Data: Herbicidal Activity of Novel Pyrazole Derivatives

The following table summarizes the post-emergence herbicidal activity of selected synthesized pyrazole derivatives against various weed species at an application rate of 150 g a.i./hm².

CompoundDigitaria sanguinalis (% Inhibition)Abutilon theophrasti (% Inhibition)Setaria viridis (% Inhibition)
6a 403050
6c 354550
Pyroxasulfone (Commercial Herbicide)--<50
Data sourced from Zhang et al. (2022).[2]

Section 3: Protocols for Efficacy Screening

Effective evaluation of novel herbicide and fungicide candidates requires robust and standardized screening protocols. This section provides detailed methodologies for both in vitro and in vivo efficacy testing.

Protocol 3.1: In Vitro Fungicide Efficacy Screening by Mycelial Growth Inhibition

This protocol is adapted for high-throughput screening of fungicide candidates against various plant-pathogenic fungi.[3][4]

Materials:

  • Fungal isolates (e.g., Phytophthora infestans, Pythium ultimum)

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)

  • Multi-well plates (e.g., 96-well)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal pathogen in a liquid medium to obtain a mycelial suspension or on a solid medium to produce spores.

  • Preparation of Test Plates: Add the growth medium to the wells of the multi-well plate. Then, add serial dilutions of the test compounds to the wells. Include a solvent control (medium with solvent only) and a negative control (medium only).

  • Inoculation: Inoculate each well with a standardized amount of the fungal mycelial suspension or spore solution.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth for a specified period.

  • Data Collection and Analysis: Measure the fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 620 nm) using a plate reader.[3] Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound.[3]

Protocol 3.2: In Vivo Herbicide Efficacy Screening (Whole Plant Bioassay)

This protocol outlines a greenhouse-based method for evaluating the pre- and post-emergence herbicidal activity of new chemical entities.[5]

Materials:

  • Seeds of target weed species and crop species

  • Pots or trays with a suitable soil mix

  • Greenhouse facilities with controlled environmental conditions

  • Herbicide sprayer with a calibrated nozzle

  • Stock solutions of test compounds

Procedure:

  • Planting: Sow the seeds of weed and crop species in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage for post-emergence tests). For pre-emergence tests, the herbicide is applied after sowing but before the emergence of seedlings.

  • Herbicide Application: Prepare different concentrations of the test compounds. Apply the herbicide solutions evenly to the plants (post-emergence) or the soil surface (pre-emergence) using a calibrated sprayer. Include an untreated control and a commercial standard for comparison.

  • Incubation and Observation: Maintain the treated plants in the greenhouse under optimal growing conditions. Observe and record the herbicidal effects (e.g., chlorosis, necrosis, stunting, mortality) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Analysis: Assess the herbicidal efficacy using a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). For quantitative analysis, measure plant biomass (fresh or dry weight) and calculate the percentage of growth reduction compared to the untreated control. Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Efficacy Screening A Design of Novel Herbicides/Fungicides B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, HRMS) B->C D In Vitro Screening (Mycelial Growth/Spore Germination) C->D F In Vivo Screening (Greenhouse Trials) C->F E Determination of EC50 / IC50 D->E I Lead Compound Identification E->I G Pre-emergence & Post-emergence Tests F->G H Determination of GR50 / LD50 G->H H->I

General experimental workflow for the discovery and evaluation of novel herbicides and fungicides.

Section 4: Signaling Pathways and Molecular Targets

Understanding the molecular targets and signaling pathways is crucial for the rational design of new herbicides and fungicides and for managing the development of resistance.

Herbicide Mode of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mode of action for herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] Pyrimidine nucleotides are essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of DHODH leads to a depletion of these essential molecules, ultimately causing cell cycle arrest and plant death.

Herbicide_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Novel Herbicide Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Inhibition Inhibition UMP Uridine Monophosphate (UMP) Orotate->UMP Nucleotides DNA, RNA, Other Pyrimidines UMP->Nucleotides CellDeath Cell Cycle Arrest & Plant Death NovelHerbicide Novel Herbicide (e.g., Aryl Pyrrolidinone Anilides) NovelHerbicide->DHODH Inhibitor

Inhibition of the de novo pyrimidine biosynthesis pathway by novel DHODH-inhibiting herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,4-Dichlorophenyl)succinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using the Stobbe condensation method followed by hydrolysis.

Issue 1: Low Yield of the Crude Product after Stobbe Condensation

Potential CauseSuggested Solution
Incomplete reaction - Ensure all reagents are anhydrous, as the base used (e.g., sodium ethoxide, potassium t-butoxide) is moisture-sensitive. - Extend the reaction time or gently heat the reaction mixture to reflux, monitoring the progress by Thin Layer Chromatography (TLC).[1]
Side reactions - Self-condensation of 2,4-dichlorobenzaldehyde: Add the aldehyde dropwise to the reaction mixture to maintain a low concentration. - Cannizzaro reaction of the aldehyde: Ensure a strong base is used in stoichiometric amounts to favor the Stobbe condensation.[2][3] - Claisen-type acylation of the ketone (if applicable): This is more likely with highly reactive ketones. For aldehydes, this is less of a concern.[2][3]
Suboptimal base - The choice of base is critical. Potassium t-butoxide is often more effective than sodium ethoxide for the Stobbe condensation.[4]
Steric hindrance - The dichlorophenyl group can cause steric hindrance. Using a less sterically hindered succinate ester, such as dimethyl succinate, might improve yields in some cases.

Issue 2: Incomplete Hydrolysis of the Intermediate Ester

Potential CauseSuggested Solution
Insufficient hydrolysis time or temperature - Increase the reflux time during the hydrolysis step. - Ensure the concentration of the acid or base catalyst is adequate.
Ester precipitation - If the intermediate ester precipitates out of the aqueous hydrolysis medium, add a co-solvent like ethanol to improve solubility.

Issue 3: Product Contamination and Low Purity

ImpurityIdentification MethodRecommended Purification Method
Unreacted 2,4-dichlorobenzaldehyde TLC, GC-MS- Acid-base extraction: During workup, wash the organic layer with a sodium bisulfite solution to remove the aldehyde. - Column chromatography: If other methods fail, purify the final product using silica gel chromatography.
Mono-acid/half-ester intermediate TLC, HPLC, NMR- Force hydrolysis to completion: Re-subject the impure product to the hydrolysis conditions. - Liquid-liquid extraction: The diacid is more water-soluble than the half-ester, especially at a specific pH. Adjusting the pH of the aqueous phase during extraction can help separate them.
Polymeric byproducts Viscous or tarry residue- Distillation (if applicable): If the desired product is thermally stable, vacuum distillation can remove non-volatile polymeric residues.[5] - Adsorbent treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored and polymeric impurities before recrystallization.[5]
Isomers HPLC, NMR- Recrystallization: Carefully select a solvent system that allows for the selective crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Stobbe condensation of 2,4-dichlorobenzaldehyde with a dialkyl succinate (e.g., diethyl succinate) in the presence of a strong base, followed by hydrolysis of the resulting ester.[4][6]

Q2: How can I monitor the progress of the Stobbe condensation?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (2,4-dichlorobenzaldehyde and diethyl succinate). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Q3: What are the best practices for the hydrolysis step?

A3: For complete hydrolysis of the intermediate ester, it is recommended to use a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH) in a suitable solvent like water or an alcohol-water mixture and heat the mixture to reflux for several hours. The completion of the hydrolysis can be monitored by TLC or HPLC.

Q4: My final product is an off-white or yellowish solid. How can I improve its color?

A4: Discoloration is often due to impurities from side reactions.[5] The recommended method to improve the color is recrystallization from a suitable solvent. You can also treat a solution of the crude product with activated carbon before recrystallization to remove colored impurities.[5]

Q5: Which analytical techniques are most suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of this compound and for identifying any byproducts.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[5]

Experimental Protocols

1. Synthesis of Diethyl 2-(2,4-Dichlorophenyl)succinate via Stobbe Condensation (Illustrative Protocol)

This protocol is a general representation of the Stobbe condensation.[1]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve diethyl succinate (1.2 equivalents) in an anhydrous solvent like ethanol or t-butanol.

  • Base Addition: Add a strong base, such as sodium ethoxide or potassium t-butoxide (1.1-1.5 equivalents), portion-wise to the solution while stirring. If the aldehyde is particularly reactive, cool the mixture to 0 °C.

  • Aldehyde Addition: Add 2,4-dichlorobenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. If the reaction is slow, gently heat to reflux for 1-6 hours.

  • Workup: After the reaction is complete, cool the mixture and quench by carefully adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the base.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,4-dichlorophenyl)succinate.

2. Hydrolysis to this compound

  • Hydrolysis: To the crude diethyl 2-(2,4-dichlorophenyl)succinate, add an excess of a 10-20% aqueous solution of sodium hydroxide or hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidification: If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is around 1-2. This will precipitate the dicarboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

3. Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Common choices for dicarboxylic acids include water, ethanol, or a mixture of an organic solvent and water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity (Hypothetical Data for Illustrative Purposes)

ExperimentBaseSolventTemperature (°C)Time (h)Crude Yield (%)Purity after Recrystallization (%)
1Sodium EthoxideEthanol8066595
2Potassium t-Butoxidet-Butanol8048598
3Potassium t-ButoxideTHF6587897
4Sodium HydrideToluene11067296

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification reagents 2,4-Dichlorobenzaldehyde + Diethyl Succinate stobbe Stobbe Condensation reagents->stobbe base Strong Base (e.g., K-t-Butoxide) base->stobbe intermediate Crude Ester Intermediate stobbe->intermediate hydrolysis Hydrolysis intermediate->hydrolysis hydrolysis_reagent Acid/Base (e.g., HCl/NaOH) hydrolysis_reagent->hydrolysis crude_acid Crude this compound hydrolysis->crude_acid recrystallization Recrystallization crude_acid->recrystallization pure_product Pure Product (>98% Purity) recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield low_yield Low Crude Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC side_reactions Significant Side Reactions? low_yield->side_reactions Analyze Byproducts wrong_base Suboptimal Base? low_yield->wrong_base Review Protocol check_anhydrous Ensure Anhydrous Conditions incomplete_reaction->check_anhydrous Yes extend_time Extend Reaction Time/Heat incomplete_reaction->extend_time Yes slow_addition Slow Aldehyde Addition side_reactions->slow_addition Yes use_stronger_base Use K-t-Butoxide wrong_base->use_stronger_base Yes

Caption: Troubleshooting logic for low yield in the Stobbe condensation step.

References

Technical Support Center: Synthesis of Dichlorophenyl Succinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dichlorophenyl succinic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing dichlorophenyl succinic acids?

A1: The most common method is the Friedel-Crafts acylation of a dichlorobenzene isomer with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction forms a β-(dichlorobenzoyl)propionic acid, which is a precursor to the corresponding dichlorophenyl succinic acid.[1]

Q2: Why is my Friedel-Crafts acylation reaction yield low?

A2: Low yields in Friedel-Crafts acylations can stem from several factors. The dichlorobenzene ring is deactivated by the electron-withdrawing chlorine atoms, making the reaction inherently slower than with benzene.[2] Insufficient catalyst is another common issue; stoichiometric amounts of the Lewis acid are often required because the product forms a complex with the catalyst, rendering it inactive.[3] Additionally, suboptimal reaction temperature, impure starting materials, or product loss during the aqueous workup can contribute to low yields.[3]

Q3: What are the expected side reactions in this synthesis?

A3: The primary side reactions involve the formation of positional isomers. The substitution pattern on the dichlorobenzene ring directs the position of acylation. For instance, p-dichlorobenzene will primarily yield the 2,5-disubstituted product.[2] However, other isomers can form, along with products of rearrangement and dehalogenation, particularly under harsh reaction conditions.[4] Polyacylation is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring toward further substitution.[3]

Q4: How can I minimize the formation of isomeric byproducts?

A4: Optimizing reaction conditions is key to improving regioselectivity. This includes using a suitable solvent, controlling the reaction temperature (starting at a lower temperature and gradually increasing if necessary), and carefully selecting the order of reagent addition.[3] Theoretical studies using methods like Density Functional Theory (DFT) can also help predict the most likely substitution patterns.

Q5: My reaction mixture has become a thick, unmanageable slurry. What should I do?

A5: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst. To manage this, ensure efficient mechanical stirring to maintain a homogenous mixture. Using a sufficient volume of an appropriate solvent, such as dichloromethane, can also help to keep the reaction mixture mobile.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Strongly deactivated dichlorobenzene substrate.4. Reaction temperature is too low.1. Use freshly opened or properly stored anhydrous Lewis acid.2. Use at least a stoichiometric amount of the Lewis acid relative to the succinic anhydride.[3]3. Consider alternative synthetic routes for highly deactivated substrates.4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[3]
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Unfavorable solvent effects.3. Isomerization of the product.1. Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the kinetically controlled product.[3]2. Experiment with different solvents (e.g., nitrobenzene, dichloromethane, or solvent-free conditions).3. Minimize reaction time to reduce the chance of product isomerization.
Presence of Unreacted Starting Materials 1. Insufficient reaction time.2. Incomplete quenching of the reaction.1. Monitor the reaction by TLC and extend the reaction time if necessary.2. Quench the reaction by slowly adding the mixture to ice and concentrated hydrochloric acid with vigorous stirring to break up the product-catalyst complex.[3]
Product Loss During Workup 1. Emulsion formation during aqueous extraction.2. Incomplete extraction of the product.1. Slowly add the reaction mixture to the quenching solution (ice-cold dilute HCl).2. Perform multiple extractions with a suitable organic solvent like ethyl acetate.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Friedel-Crafts acylation reactions with succinic anhydride on various aromatic substrates. Note that yields for dichlorobenzene substrates may be lower due to the deactivating effect of the chlorine atoms.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82[1]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[1]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[1]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[1]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[1]

Experimental Protocols

Synthesis of β-(2,5-Dichlorobenzoyl)propionic Acid

This protocol is a representative procedure for the Friedel-Crafts acylation of p-dichlorobenzene with succinic anhydride.

Materials:

  • p-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.5 moles) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. To the stirred suspension, add succinic anhydride (0.68 moles) portion-wise, followed by the slow, dropwise addition of a solution of p-dichlorobenzene (0.68 moles) in anhydrous dichloromethane from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield β-(2,5-dichlorobenzoyl)propionic acid.

Visualizations

Reaction Pathway for Friedel-Crafts Acylation

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium DCB Dichlorobenzene Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma DCB->Sigma + Acylium Ion Product_acid β-(Dichlorobenzoyl)propionic Acid Sigma->Product_acid - H⁺, -AlCl₃ G start Start reaction Friedel-Crafts Acylation (Dichlorobenzene + Succinic Anhydride + AlCl₃) start->reaction quench Quenching (Ice + HCl) reaction->quench Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying Organic Layer evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification Crude Product product Pure Dichlorophenyl Succinic Acid Derivative purification->product G start Low Yield Observed check_catalyst Is the Lewis Acid anhydrous and sufficient? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes remedy_catalyst Use fresh, anhydrous catalyst in stoichiometric amount. check_catalyst->remedy_catalyst No check_workup Was the workup procedure correct? check_temp->check_workup Yes remedy_temp Adjust temperature; monitor via TLC. check_temp->remedy_temp No remedy_workup Review quenching and extraction procedures. check_workup->remedy_workup No

References

Technical Support Center: Degradation Studies of 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of 2-(2,4-Dichlorophenyl)succinic acid under various stress conditions. The information is based on general principles of forced degradation studies and data from related compounds due to the limited publicly available information on this specific molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question Answer
Why am I not observing any degradation of this compound under my stress conditions? There are several potential reasons for a lack of degradation. First, the stress conditions may not be harsh enough. For hydrolytic degradation, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increasing the temperature (e.g., to 60-80°C), or extending the exposure time.[1][2] For photolytic degradation, ensure the light source provides both UV and visible light at a sufficient intensity and duration as recommended by ICH Q1B guidelines.[1] If the compound is poorly soluble in the stress medium, consider using a co-solvent, ensuring the co-solvent itself does not cause degradation.[2] Finally, the molecule may be inherently stable under the tested conditions.
I am seeing multiple, poorly resolved peaks in my HPLC chromatogram after degradation. How can I improve the separation? Poor peak resolution in HPLC can be addressed by optimizing the chromatographic method. You can try adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer. A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.[3][4] Other parameters to consider are the column chemistry (e.g., C18, C8, phenyl), column temperature, and the pH of the mobile phase. A longer column or a column with a smaller particle size can also enhance resolution.
How can I confirm the identity of the degradation products? Identifying unknown degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can provide the molecular weight of the degradation products.[3] For structural elucidation, techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy of isolated degradation products can provide detailed structural information.[3][4]
My mass spectrometry data suggests the formation of an unexpected adduct. What could be the cause? Unexpected adducts in mass spectrometry can arise from several sources. The adduct could be formed with components of the mobile phase (e.g., sodium, potassium, or acetonitrile adducts). It is also possible that the degradation product is highly reactive and has formed an adduct with another degradation product or the parent molecule. Carefully check the mobile phase composition and consider if any of the stress conditions could lead to reactive intermediates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of this compound.

Question Answer
What are the expected degradation pathways for this compound? While specific data for this compound is limited, potential degradation pathways can be inferred from related molecules like 2,4-Dichlorophenoxyacetic acid (2,4-D) and succinic acid. Likely pathways include: * Hydrolysis: Cleavage of the succinic acid moiety from the dichlorophenyl ring. * Oxidation: Hydroxylation of the aromatic ring or oxidation of the succinic acid chain.[5] * Photodegradation: Cleavage of the C-C bond between the phenyl ring and the succinic acid, or dechlorination of the aromatic ring.[6][7][8] * Thermal Degradation: Decarboxylation of the succinic acid moiety.[9][10]
What are the typical stress conditions used in forced degradation studies? Forced degradation studies typically involve exposing the compound to stress conditions such as: * Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1][11] * Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1][11] * Oxidation: 3% to 30% hydrogen peroxide at room temperature.[11] * Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C) for a specified duration.[11] * Photodegradation: Exposing the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.[1][11]
How much degradation is considered appropriate in a forced degradation study? The goal of forced degradation is to achieve a meaningful level of degradation to identify potential degradation products and validate the stability-indicating nature of the analytical method. A degradation of 5-20% is generally considered appropriate.[1] Degradation of less than 5% may not be sufficient to identify all relevant degradation products, while degradation of more than 20% may lead to secondary degradation products that are not relevant to the stability of the drug substance under normal storage conditions.[1]
What analytical techniques are most suitable for monitoring the degradation of this compound? The most common and powerful technique for monitoring the degradation of pharmaceutical compounds is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][11] This method can separate the parent compound from its degradation products and allow for their quantification. For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[3][12][13] Gas chromatography-mass spectrometry (GC-MS) may also be used, particularly for volatile degradation products.[8][12]

Quantitative Data Summary

As no specific quantitative data for the degradation of this compound is available, the following table provides an illustrative example based on forced degradation studies of a similar compound, Solifenacin Succinate, to demonstrate how such data can be presented.[11]

Stress ConditionDurationTemperatureReagent% Degradation
Acid Hydrolysis6 hours60°C1N HCl1.95
Base Hydrolysis6 hours60°C1N NaOH0.83
Oxidative6 hours60°C20% H₂O₂0.2
Thermal6 hours105°C-2.6
Photolytic--1.2 million lux hours, 200 Watt hours2.0
Humidity72 hours-90% RH0.4

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 24 hours. After cooling, dissolve the sample in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 1 mg/mL) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples by HPLC at appropriate time points.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

HPLC Method for Degradation Monitoring
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-35 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr pathway Propose Degradation Pathways nmr->pathway stability Assess Stability pathway->stability

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation parent This compound h1 2,4-Dichlorophenol parent->h1 Acid/Base h2 Succinic Acid parent->h2 Acid/Base o1 Hydroxylated Phenyl Ring Derivative parent->o1 H₂O₂ p1 Monochlorinated Derivative parent->p1 UV/Vis Light t1 Decarboxylated Derivative parent->t1 Heat

Caption: Hypothesized degradation pathways.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of dichlorophenyl compounds.

Troubleshooting Guide

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half, resulting in a "tail".[1][2] This distortion can compromise the accuracy and reproducibility of quantification.[3][4] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[3][5]

Q2: My peak for a dichlorophenyl compound is tailing. What are the most common causes?

Peak tailing for dichlorophenyl compounds, which are moderately polar, can arise from several factors:

  • Column-Related Issues:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar dichlorophenyl group, causing a secondary retention mechanism that leads to tailing.[1][2][4]

    • Metal Contamination: Trace metals like iron and aluminum in the silica matrix can increase the acidity of silanol groups, enhancing their interaction with analytes and causing peak tailing.[1][6][7][8][9]

    • Column Degradation: An old or contaminated column can lose efficiency, leading to poor peak shape.[2][3] Voids can also form in the column bed.[3][10]

  • Mobile Phase Issues:

    • Incorrect pH: If the mobile phase pH is not optimized, it can lead to interactions between the analyte and the stationary phase. For acidic compounds, a pH below their pKa is generally recommended, while for basic compounds, a pH of 2-3 units away from the pKa is advised.[3][10][11]

    • Inadequate Buffer Strength: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions.[3]

  • Sample-Related Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][3]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing.[2][3]

  • Instrumental Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[2][3][11]

Q3: How can I systematically troubleshoot peak tailing for my dichlorophenyl compound?

A logical approach is essential for efficiently identifying and resolving the cause of peak tailing. The following workflow diagram outlines a step-by-step troubleshooting process.

G start Peak Tailing Observed check_sample Review Sample Preparation - Sample concentration too high? - Sample solvent stronger than mobile phase? start->check_sample action_sample Action: - Dilute sample or reduce injection volume. - Dissolve sample in mobile phase. check_sample->action_sample Yes check_mobile_phase Evaluate Mobile Phase - pH appropriate for analyte? - Buffer concentration sufficient (10-50 mM)? check_sample->check_mobile_phase No end Peak Shape Improved action_sample->end action_mobile_phase Action: - Adjust pH (e.g., lower to 2.5-3.0 with acid modifier). - Increase buffer strength. check_mobile_phase->action_mobile_phase Yes check_column Inspect Column Condition - Column old or contaminated? - Using a Type A silica column? check_mobile_phase->check_column No action_mobile_phase->end action_column Action: - Flush column with a strong solvent. - Replace with a new, high-purity (Type B) or end-capped column. check_column->action_column Yes check_instrument Check HPLC System - Excessive tubing length/ID? - Leaks or improper connections? check_column->check_instrument No action_column->end action_instrument Action: - Minimize tubing length and use narrower ID. - Check and tighten fittings. check_instrument->action_instrument Yes action_instrument->end

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q4: Could secondary silanol interactions be the cause, even though my dichlorophenyl analyte is not a strong base?

Yes. While strong bases are most susceptible to interactions with acidic silanol groups, any compound with polar functional groups can be affected.[4] The electron-withdrawing nature of the chlorine atoms on the phenyl ring can create a dipole moment, leading to interactions with active silanol groups on the silica surface.

The diagram below illustrates how these secondary interactions can cause peak tailing.

G cluster_0 Ideal Partition Chromatography cluster_1 Chromatography with Secondary Interactions A1 Analyte enters column B1 Analyte partitions between mobile and stationary phase A1->B1 C1 Symmetrical (Gaussian) peak elutes B1->C1 A2 Analyte enters column B2 Analyte partitions AND interacts with active silanol sites A2->B2 C2 Tailing peak elutes due to slow release from active sites B2->C2

Caption: Ideal vs. real chromatography with secondary interactions.

Q5: What type of column is best to minimize peak tailing for dichlorophenyl compounds?

For polar compounds like dichlorophenyls, it is advisable to use:

  • High-purity, Type B silica columns: These modern columns have very low metal content, which reduces the acidity of silanol groups and minimizes unwanted interactions.[1][7][12]

  • End-capped columns: The residual silanol groups on these columns are chemically deactivated with small, non-polar groups, effectively shielding the analyte from these active sites.[5][11][13]

  • Polar-embedded or charged surface hybrid (CSH) columns: These columns have stationary phases that are designed to further reduce silanol interactions and improve peak shape for polar compounds.[3]

Q6: How does mobile phase pH affect peak tailing and what is the optimal range?

Mobile phase pH is a critical parameter for controlling peak shape.[3] For neutral or weakly acidic compounds like many dichlorophenyl derivatives, lowering the mobile phase pH to between 2.5 and 3.5 can significantly improve peak shape.[1][14] At this low pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the analyte.[10][15]

Q7: Can I add a modifier to the mobile phase to improve peak shape?

Yes, mobile phase modifiers can be very effective.

  • Acidic Modifiers: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice to control the pH at a low level and reduce silanol interactions.[14][16]

  • Basic Modifiers (less common for non-bases): For basic analytes, a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.[1][12][17] However, this is generally less necessary with modern, high-quality columns.

Quantitative Data Summary

The following table summarizes how different experimental parameters can quantitatively affect the peak asymmetry factor (As) for an analyte like a dichlorophenyl compound.

ParameterCondition 1As FactorCondition 2As FactorRationale
Column Type Type A Silica2.1Type B, End-capped1.2High-purity, end-capped columns have fewer active silanol sites available for secondary interactions.[1][12]
Mobile Phase pH pH 5.01.9pH 3.0 (with 0.1% Formic Acid)1.1Lowering the pH protonates residual silanol groups, reducing their ability to interact with the analyte.[1][5][14]
Sample Load 20 µg on column1.85 µg on column1.2High sample loads can saturate the active sites, leading to peak tailing.[2][3]
Sample Solvent 100% Acetonitrile1.7Mobile Phase1.3Dissolving the sample in the mobile phase prevents solvent mismatch effects that can cause band broadening.[2][3]

Experimental Protocols

Protocol 1: General Screening Method for Dichlorophenyl Compounds with Optimized Peak Shape

This protocol provides a starting point for the analysis of dichlorophenyl compounds, with conditions selected to minimize peak tailing.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or PDA detector.

  • Chemicals and Reagents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade)

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade)

    • Sample Solvent: Mobile Phase A / Mobile Phase B (matching initial gradient conditions)

    • Dichlorophenyl Compound Standard

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., Waters X-Bridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Gradient elution is often preferred to ensure good separation and peak shape.

      • Gradient Program:

        • 0-2 min: 60% B

        • 2-15 min: Linear gradient from 60% to 95% B

        • 15-17 min: Hold at 95% B

        • 17.1-20 min: Return to 60% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 225 nm or as determined by UV scan of the analyte.[18][19]

  • Sample Preparation:

    • Prepare a stock solution of the dichlorophenyl compound at 1.0 mg/mL in acetonitrile.

    • Prepare working standards by diluting the stock solution with the sample solvent to a final concentration range of 0.01 - 0.1 mg/mL.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Protocol 2: Column Flushing Procedure to Restore Performance

If column contamination is suspected to be the cause of peak tailing, this flushing procedure can help restore performance.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the column direction. This allows for more effective removal of contaminants from the inlet frit.

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min):

    • 20 column volumes of water (HPLC grade): To remove buffers and salts.

    • 20 column volumes of isopropanol: A strong, intermediate polarity solvent.

    • 20 column volumes of hexane (if compatible with your system and seals): To remove highly non-polar contaminants.

    • 20 column volumes of isopropanol: To flush out the hexane.

    • 20 column volumes of your mobile phase (without buffer): To prepare the column for re-equilibration.

  • Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

References

optimizing reaction conditions for the synthesis of succinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Succinic Acid Derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their synthetic procedures.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of various succinic acid derivatives.

Esterification Reactions

Question 1: I am getting a low yield during the esterification of succinic acid. What are the potential causes and how can I improve it?

Answer:

Low yields in the esterification of succinic acid can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Esterification is an equilibrium-driven process. Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. For many reactions, refluxing for several hours is necessary.

    • Catalyst Activity: The choice and amount of catalyst are crucial. For acid-catalyzed esterification, ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15) is active and used in a sufficient quantity.

    • Water Removal: The water produced during the reaction can shift the equilibrium back towards the starting materials, thus reducing the yield. Employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Work-up and Purification Issues:

    • Incomplete Extraction: Ensure you are using an appropriate organic solvent for the extraction of your ester and performing multiple extractions to maximize recovery from the aqueous layer.

    • Hydrolysis during Work-up: If using an acid catalyst, ensure it is thoroughly neutralized with a mild base (e.g., sodium bicarbonate solution) during the work-up to prevent hydrolysis of the ester product.

  • Side Reactions:

    • Dehydration of Alcohol: At higher temperatures, some alcohols, particularly secondary and tertiary ones, can undergo dehydration. Monitor your reaction temperature closely.

    • Ether Formation: In the presence of a strong acid catalyst and at elevated temperatures, intermolecular dehydration of the alcohol can lead to ether formation as a byproduct[1].

Question 2: I am attempting to synthesize a mono-ester of succinic acid, but I am getting a mixture of the di-ester and unreacted succinic acid. How can I improve the selectivity for the mono-ester?

Answer:

Achieving high selectivity for the mono-ester requires careful control of the reaction conditions:

  • Stoichiometry: Use a 1:1 molar ratio of succinic anhydride to the alcohol. Using succinic acid directly makes selective mono-esterification more challenging due to the two equivalent carboxylic acid groups. The ring-opening of succinic anhydride with one equivalent of alcohol is a common and effective method for synthesizing mono-esters[2].

  • Reaction Temperature: Lowering the reaction temperature can help to improve selectivity. The reaction of succinic anhydride with an alcohol to form the mono-ester is often exothermic and can proceed at room temperature or with gentle heating.

  • Catalyst: While the reaction can often proceed without a catalyst, a mild base or acid catalyst can be used. For base-catalyzed reactions, a tertiary amine like triethylamine or pyridine can be employed. For acid-catalyzed reactions from succinic acid, using a solid acid catalyst can sometimes offer better selectivity.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the mono-ester is maximized and before significant di-ester formation occurs.

Amide and Imide Synthesis

Question 3: My reaction of succinic anhydride with a primary amine to form a succinamic acid is giving a low yield. What could be the problem?

Answer:

The formation of succinamic acid from succinic anhydride and a primary amine is typically a high-yielding reaction. If you are experiencing low yields, consider the following:

  • Purity of Starting Materials: Ensure that the succinic anhydride and the amine are pure. The presence of moisture can lead to the hydrolysis of succinic anhydride to succinic acid, which will not react as readily with the amine under mild conditions.

  • Reaction Conditions: This reaction is usually fast and exothermic. It is often performed at or below room temperature to control the reaction rate and prevent side reactions. Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or diethyl ether are commonly used. The choice of solvent can affect the solubility of the starting materials and the product.

  • Work-up Procedure: The succinamic acid product is amphoteric and its solubility can be pH-dependent. During work-up, acidification of the reaction mixture will protonate the carboxylate and may cause the product to precipitate, allowing for isolation by filtration.

Question 4: I am trying to synthesize an N-substituted succinimide from succinic acid and an amine, but the yield is poor. What are the key factors for a successful synthesis?

Answer:

The synthesis of N-substituted succinimides from succinic acid and an amine is a two-step process: formation of the intermediate succinamic acid followed by cyclization with the elimination of water. To optimize the yield, consider these points:

  • Step 1: Amide Formation: As discussed in the previous question, the formation of the succinamic acid intermediate should be efficient.

  • Step 2: Cyclization (Dehydration): This step requires more forcing conditions, typically heating, often with a dehydrating agent or catalyst.

    • Thermal Dehydration: Heating the isolated succinamic acid above its melting point can induce cyclization.

    • Dehydrating Agents: Acetic anhydride is a common and effective reagent for promoting the cyclization of succinamic acids[3].

    • Catalyst: For some substrates, a catalyst may be necessary. For instance, in the synthesis of succinimide from succinic acid and urea, phosphorous acid has been shown to be an effective catalyst[4].

  • One-Pot Procedures: It is possible to perform the reaction in one pot by first forming the succinamic acid and then adding a dehydrating agent.

Purification

Question 5: How can I remove unreacted succinic acid from my final product?

Answer:

If your product is soluble in an organic solvent and is not acidic, you can remove succinic acid through a simple acid-base extraction:

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the succinic acid, forming sodium succinate, which is soluble in the aqueous phase.

  • Separate the organic layer, which now contains your purified product, from the aqueous layer containing the sodium succinate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure.

Question 6: I am having trouble purifying my succinic acid derivative by crystallization. What can I do to improve the process?

Answer:

Successful crystallization depends on the choice of solvent and the cooling rate.

  • Solvent Selection: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate or "crash out" of the solution, trapping impurities.

  • Seeding: If the product is reluctant to crystallize, adding a small seed crystal of the pure compound can initiate crystallization.

  • Scratching: Scratching the inside of the flask at the meniscus with a glass rod can sometimes induce crystallization by creating nucleation sites.

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can significantly alter their solubility and promote crystallization[4][5]. For succinic acid itself, crystallization is often carried out at a low pH (around 2.0) to ensure it is in its fully protonated, less soluble form[4][5].

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of various succinic acid derivatives under different conditions to facilitate comparison and selection of optimal reaction parameters.

Table 1: Comparison of Catalysts for the Esterification of Succinic Acid with Ethanol
CatalystMolar Ratio (Ethanol:Succinic Acid)Temperature (°C)Reaction Time (h)Conversion of Succinic Acid (%)Yield of Diethyl Succinate (%)Reference
Amberlyst-1510:1788~90~85[6]
Sulfated Zirconia on SBA-156:11206>95>85[7]
H-β Zeolite20:115059998 (Dimethyl Succinate)[7]
Sulfonated Carbon (Starbon®)10:18024~80~60[7]
Table 2: Optimization of Succinimide Synthesis from Succinic Acid and Urea
ParameterConditionYield of Succinimide (%)Reference
Mass Ratio (Succinic Acid:Urea)2:1>80[4]
Temperature195°C>80[4]
Reaction Time6 h80.6[4]
Catalyst (Phosphorous Acid)4.2 wt% of succinic acid>80[4]

Experimental Protocols

Protocol 1: Synthesis of Mono-Methyl Succinate from Succinic Anhydride

This protocol describes the synthesis of mono-methyl succinate via the ring-opening of succinic anhydride with methanol.

Materials:

  • Succinic anhydride (400 g, 4.0 mol)

  • Anhydrous methanol (200 mL)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol[2].

  • Heat the mixture to reflux with stirring. Continue refluxing for approximately 35 minutes, or until the reaction mixture becomes a homogeneous solution[2].

  • Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion[2].

  • Remove the excess methanol under reduced pressure using a rotary evaporator[2].

  • While still hot, pour the resulting liquid into a large crystallizing dish and allow it to cool and solidify[2].

  • Dry the solid product under vacuum to a constant weight.

  • The expected yield is 502-507 g (95-96%) of mono-methyl succinate[2].

Protocol 2: Synthesis of Diethyl Succinate using Amberlyst-15 Catalyst

This protocol details the esterification of succinic acid with ethanol using a solid acid catalyst.

Materials:

  • Succinic acid

  • Ethanol (absolute)

  • Amberlyst-15 ion-exchange resin

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add succinic acid and ethanol in a 1:10 molar ratio. The excess ethanol helps to drive the reaction towards the product.

  • Add Amberlyst-15 catalyst (1-5 wt% of the total solution mass) to the reaction mixture[6].

  • Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or titration.

  • Continue the reaction for 8-10 hours or until the desired conversion is reached[6].

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol and dried for reuse.

  • Remove the excess ethanol from the filtrate by rotary evaporation.

  • The remaining crude diethyl succinate can be purified by distillation under reduced pressure.

Protocol 3: Synthesis of N-Phenylsuccinimide

This protocol describes a two-step synthesis of N-phenylsuccinimide from succinic anhydride and aniline.

Materials:

  • Succinic anhydride

  • Aniline

  • Acetic acid

  • Acetic anhydride

  • Ethyl acetate

Procedure:

Step 1: Synthesis of Succinanilic Acid

  • Dissolve succinic anhydride in ethyl acetate at room temperature.

  • Slowly add a solution of aniline in ethyl acetate to the stirred succinic anhydride solution. An exothermic reaction should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. The succinanilic acid product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold ethyl acetate.

Step 2: Cyclization to N-Phenylsuccinimide

  • In a round-bottom flask, suspend the dried succinanilic acid in acetic acid.

  • Add acetic anhydride to the suspension.

  • Heat the mixture to reflux (around 70°C) for 2 hours[8].

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • The crude N-phenylsuccinimide can be recrystallized from ethanol to yield the pure product.

Visualizations

Troubleshooting Workflow for Low Yield in Esterification

low_yield_troubleshooting start Low Yield in Esterification check_reaction Check Reaction Parameters start->check_reaction check_workup Check Work-up Procedure start->check_workup check_purity Check Starting Material Purity start->check_purity incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extraction_issue Incomplete Extraction? check_workup->extraction_issue impure_reagents Impure Reagents? check_purity->impure_reagents increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes catalyst_issue Catalyst Inactive? incomplete_reaction->catalyst_issue No replace_catalyst Use Fresh/More Catalyst catalyst_issue->replace_catalyst Yes water_removal Water Removal Inefficient? catalyst_issue->water_removal No use_dean_stark Use Dean-Stark Trap water_removal->use_dean_stark Yes multiple_extractions Perform Multiple Extractions extraction_issue->multiple_extractions Yes hydrolysis_issue Product Hydrolysis? extraction_issue->hydrolysis_issue No neutralize Ensure Complete Neutralization hydrolysis_issue->neutralize Yes purify_reagents Purify/Use High-Purity Starting Materials impure_reagents->purify_reagents Yes

Caption: A logical workflow to diagnose and resolve low product yield in esterification reactions.

Reaction Pathway for N-Substituted Succinimide Synthesis

succinimide_synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product succinic_anhydride Succinic Anhydride step1_conditions Ring Opening (Mild Conditions) primary_amine Primary Amine (R-NH2) succinamic_acid Succinamic Acid step2_conditions Cyclization/Dehydration (Heat, +/- Catalyst) succinamic_acid->step2_conditions succinimide N-Substituted Succinimide step1_conditions->succinamic_acid step2_conditions->succinimide water - H2O step2_conditions->water

Caption: The two-step reaction pathway for the synthesis of N-substituted succinimides.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dichlorophenyl)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2,4-Dichlorophenyl)succinic acid in organic solvents.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and overcome common solubility problems during your experiments.

Problem: My this compound is not dissolving in my chosen organic solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of your solvent may not be suitable for dissolving a dicarboxylic acid containing a dichlorophenyl group.

    • Solution: Consult the solvent selection table below and test solubility in a range of solvents with varying polarities. Polar aprotic solvents or alcohols are often good starting points for carboxylic acids.

  • Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the selected solvent.

    • Solution: Try adding more solvent in a stepwise manner until the compound fully dissolves.

  • Low Dissolution Rate: The compound may be dissolving very slowly.

    • Solution: Gentle heating and agitation (e.g., stirring or sonication) can help accelerate the dissolution process.

  • Compound is in a Stable Crystalline Form: The crystalline structure of the solid may hinder dissolution.

    • Solution: Use of techniques like sonication can provide the energy needed to break the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a dicarboxylic acid with a substituted aromatic ring. This structure gives it both polar (carboxylic acid groups) and non-polar (dichlorophenyl group) characteristics. Its solubility will be dependent on the solvent's ability to interact with these different parts of the molecule. It is expected to have limited solubility in non-polar solvents and better solubility in polar organic solvents.

Q2: What are the primary methods to improve the solubility of this compound?

A2: The most common and effective methods for increasing the solubility of acidic compounds like this compound are:

  • Co-solvency: Using a mixture of a primary solvent with a miscible co-solvent can significantly enhance solubility.[1]

  • pH Adjustment (for aqueous or protic organic solvents): Increasing the pH by adding a base will deprotonate the carboxylic acid groups, forming a more soluble salt.[2][3]

  • Salt Formation: Converting the carboxylic acid into a salt by reacting it with a base can dramatically increase its solubility, particularly in more polar solvents.[4][5]

Q3: How does co-solvency work to increase solubility?

A3: Co-solvency involves adding a secondary solvent (co-solvent) to the primary solvent to alter its overall polarity.[6] For a compound with both polar and non-polar regions, a carefully chosen solvent blend can provide a more favorable environment for dissolution than either solvent alone.[7][8] For example, adding a small amount of a polar solvent like DMSO to a less polar solvent like dichloromethane might improve the solvation of the carboxylic acid groups.

Q4: Which co-solvents are recommended for this compound?

A4: Good co-solvents are typically water-miscible organic solvents. Common choices include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

The optimal co-solvent and its concentration will need to be determined experimentally.

Q5: How does pH adjustment enhance solubility in protic solvents?

A5: By adding a base (e.g., sodium hydroxide, potassium hydroxide, or an amine), the carboxylic acid groups (-COOH) are deprotonated to form carboxylate anions (-COO⁻). These ionic species are significantly more polar than the neutral molecule, leading to a substantial increase in solubility in polar protic solvents like water or alcohols.[2][9]

Q6: What is the process of salt formation and how does it improve solubility?

A6: Salt formation involves reacting the carboxylic acid with a base to form a salt.[4][10] This is a common and highly effective method for increasing the solubility of acidic and basic drugs.[11][12] The resulting salt is an ionic compound that is generally much more soluble in polar solvents than the neutral parent compound.[5]

Data Presentation

Table 1: Qualitative Solubility Guide for this compound in Common Organic Solvents

Solvent CategoryExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileLikely to have good solubility due to favorable dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to good solubility is expected, as they can hydrogen bond with the carboxylic acid groups.
Less Polar Dichloromethane (DCM), ChloroformPartial solubility may be observed.[13]
Non-polar Hexane, Toluene, BenzenePoor solubility is expected as these solvents cannot effectively solvate the polar carboxylic acid groups.[13][14]
Ethers Diethyl ether, Tetrahydrofuran (THF)Slight to partial solubility is anticipated.[13]

Table 2: Common Co-Solvent Systems for Enhancing Solubility

Primary SolventRecommended Co-SolventsGeneral Guidance
DichloromethaneMethanol, Ethanol, DMSOStart with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase. The polar co-solvent will help to solvate the carboxylic acid functional groups.
TolueneEthanol, IsopropanolSimilar to DCM, a polar protic co-solvent can increase the solubility of the carboxylic acid in a non-polar aromatic solvent.
AcetonitrileWater, DMSOWhile the compound may have some solubility in acetonitrile, adding a small amount of a more polar solvent could further enhance it. The presence of water can sometimes increase the solubility of carboxylic acids in organic solvents.[15]

Experimental Protocols

Protocol 1: Screening for Optimal Solvent and Co-solvent System

Objective: To systematically determine the best single solvent or co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • A selection of solvents from Table 1

  • A selection of co-solvents from Table 2

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

Methodology:

  • Accurately weigh a small, fixed amount of this compound (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume (e.g., 1 mL) of a different solvent from Table 1.

  • Cap the vials and agitate at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Visually inspect for dissolution. If the compound has not dissolved, proceed to step 5.

  • For solvents showing partial or no dissolution, prepare co-solvent mixtures. Start by adding the co-solvent at 10% (v/v) to the primary solvent and repeat the dissolution test.

  • If the compound dissolves, you can determine the approximate solubility by adding more of the compound until saturation is reached.

  • If the compound still does not dissolve, incrementally increase the percentage of the co-solvent (e.g., to 25%, 50%) and repeat the process.

  • Record the solvent or co-solvent mixture that achieves complete dissolution at the desired concentration.

Protocol 2: Enhancing Solubility through pH Adjustment (in Protic Solvents)

Objective: To increase the solubility of this compound in a protic solvent by forming a soluble salt in situ.

Materials:

  • This compound

  • Protic solvent (e.g., ethanol, methanol, or a mixture with water)

  • A suitable base (e.g., 1 M NaOH, 1 M KOH, or an organic base like triethylamine)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Methodology:

  • Suspend a known amount of this compound in the chosen protic solvent.

  • While stirring, slowly add the base dropwise.

  • Monitor the pH of the solution.

  • Observe the dissolution of the solid as the base is added. The carboxylic acid will be deprotonated to form a more soluble salt.

  • Continue adding the base until the solid is completely dissolved. Note the final pH.

  • Be cautious not to add a large excess of base, as this could potentially cause degradation of the compound or interfere with downstream applications.

Protocol 3: Preparation of a Soluble Salt of this compound

Objective: To isolate a solid salt of this compound with enhanced solubility.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine)

  • An appropriate solvent (e.g., ethanol, water)

  • Rotary evaporator

Methodology:

  • Dissolve a known molar amount of this compound in a suitable organic solvent, such as ethanol.

  • Add one to two molar equivalents of the chosen base (e.g., a solution of sodium hydroxide in water or ethanol).

  • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Remove the solvent using a rotary evaporator to obtain the solid salt.

  • The resulting salt can then be tested for its solubility in various solvents.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue solvent Step 1: Evaluate Solvent Choice (Consult Table 1) start->solvent agitation Step 2: Apply Physical Methods (Stirring, Sonication, Gentle Heat) solvent->agitation If partially soluble cosolvency Step 3: Implement Co-solvency (Consult Table 2, Protocol 1) agitation->cosolvency If still not fully dissolved end End: Solubility Achieved agitation->end If successful ph_adjust Step 4: pH Adjustment (For Protic Solvents, Protocol 2) cosolvency->ph_adjust If applicable and further enhancement needed cosolvency->end If successful salt_form Step 5: Salt Formation (Protocol 3) ph_adjust->salt_form For isolating a highly soluble form ph_adjust->end If successful salt_form->end

Caption: Troubleshooting workflow for addressing solubility issues.

CoSolvencyMechanism cluster_0 Poorly Soluble System cluster_1 Co-Solvent System Compound This compound (Insoluble) Solvent Primary Solvent Compound->Solvent Low Interaction CoSolvent Addition of Co-solvent SolubleCompound This compound (Soluble) SolventMix Primary Solvent + Co-solvent SolubleCompound->SolventMix Favorable Interactions

Caption: Mechanism of solubility enhancement by co-solvency.

pHAdjustment cluster_acid Low pH (Acidic) cluster_base High pH (Basic) AcidForm R-COOH (Less Soluble) SaltForm R-COO⁻ + Na⁺ (More Soluble) AcidForm->SaltForm + NaOH (Deprotonation) SaltForm->AcidForm + HCl (Protonation)

Caption: Effect of pH on the solubility of a carboxylic acid.

References

Technical Support Center: Stability Testing of 2-(2,4-Dichlorophenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability testing on 2-(2,4-Dichlorophenyl)succinic acid. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols, and representative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the drug substance and recommend appropriate storage conditions.[1][2][3] Key objectives include identifying potential degradation products, understanding degradation pathways, and developing a validated stability-indicating analytical method.[4][5][6]

Q2: Which ICH guidelines should be followed for the stability testing of this drug substance?

A2: The primary guideline to follow is ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][7] This guideline outlines the requirements for stability data packages for registration applications in the EU, Japan, and the USA.[2] Additionally, ICH Q1B provides specific guidance on photostability testing.[7][8]

Q3: What are the standard long-term and accelerated stability conditions for a new drug substance?

A3: According to ICH Q1A(R2), the standard storage conditions are:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1][3] The purpose of accelerated testing is to increase the rate of chemical degradation and physical change of a drug substance to predict its long-term stability profile.[3]

Q4: What are the likely degradation pathways for a molecule like this compound?

A4: Given its structure, which includes carboxylic acid groups and a dichlorinated phenyl ring, the most common degradation pathways are hydrolysis, oxidation, and photolysis.[9][10]

  • Hydrolysis: The succinic acid moiety, while more stable than an ester or amide, can still be susceptible to degradation under extreme pH conditions.[10]

  • Oxidation: The phenyl ring and the aliphatic chain can be susceptible to oxidative degradation.

  • Photolysis: The dichlorophenyl group can absorb UV light, potentially leading to dehalogenation or other photochemical reactions.[11]

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially when subjected to heat.

Q5: What is a "stability-indicating method," and why is it crucial?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation.[12][13] It must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any process impurities without interference.[5][13][14] A SIM is essential to ensure that the measured changes in the API concentration are real and not an artifact of analytical interference.[13] Forced degradation studies are used to demonstrate the method's specificity and stability-indicating capabilities.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Problem 1: My chromatogram shows new, unexpected peaks during a stability study. What should I do?

  • Potential Cause 1: Degradation. The new peaks are likely degradation products formed under the stress conditions.

    • Solution: This is an expected outcome of stability and forced degradation studies. The goal is to identify these peaks. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. If available, use LC-MS to obtain the mass of the degradants to help in structure elucidation.[14]

  • Potential Cause 2: Contamination. The peaks could be from contaminated solvents, glassware, or the HPLC system itself (e.g., "ghost peaks").[15]

    • Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents.[16][17] Run a blank gradient (injecting only mobile phase) to see if the peaks persist. If they do, flush the system and injector to remove contaminants.[18]

  • Potential Cause 3: Excipient Interaction (for drug product). If you are analyzing a formulated product, the API may be reacting with excipients.

    • Solution: Analyze placebos stored under the same conditions to see if any peaks originate from the excipients.

Problem 2: The assay value (potency) of the drug substance is decreasing, but I don't see a corresponding increase in any single impurity peak.

  • Potential Cause 1: Multiple Minor Degradants. The API may be degrading into numerous small impurities that are below the limit of quantification (LOQ) or are not being resolved from the baseline.

    • Solution: Re-evaluate the integration of your chromatogram. Zoom in on the baseline to look for unresolved humps or multiple small peaks. Adjust the gradient or mobile phase composition to improve the resolution of early-eluting, polar degradants.

  • Potential Cause 2: Non-UV Active Degradants. The degradation products may not have a chromophore and are therefore invisible to the UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. LC-MS can also detect non-UV active compounds.

  • Potential Cause 3: Adsorption or Precipitation. The API or degradants may be adsorbing to the column or vial surfaces, or the API may be precipitating out of the sample solution.

    • Solution: Check the solubility of the compound in your diluent. Inspect sample vials for any precipitate. Use different vial materials (e.g., polypropylene instead of glass) if adsorption is suspected. A mass balance calculation (Assay % + Total Impurities %) that is significantly less than 100% can indicate this issue.

Problem 3: I am seeing poor peak shape (tailing or fronting) for the main API peak.

  • Potential Cause 1: Column Overload. Injecting too much sample mass can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample solution.

  • Potential Cause 2: Secondary Silanol Interactions. The carboxylic acid groups on your analyte can interact with active sites on the silica-based column packing, causing peak tailing.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to fully protonate the carboxylic acids, minimizing this interaction. Ensure your buffer concentration is adequate (typically 10-25 mM).

  • Potential Cause 3: Column Degradation. The column may be losing its stationary phase or has become contaminated.[16]

    • Solution: Flush the column with a strong solvent.[18] If the problem persists, replace the column with a new one of the same type.

Data Presentation

Table 1: Representative Forced Degradation Data

Summary of forced degradation results for this compound to demonstrate the stability-indicating nature of the analytical method.

Stress ConditionParameters% Assay% DegradationMajor Degradant (RT, min)Peak PurityMass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h92.57.5DP1 (4.2 min)Pass99.8
Base Hydrolysis 0.1 M NaOH, RT, 4h88.111.9DP2 (5.8 min)Pass100.1
Oxidation 3% H₂O₂, RT, 8h90.39.7DP3 (7.1 min)Pass99.5
Thermal 80°C, 48h98.61.4DP1 (4.2 min)Pass100.0
Photolytic ICH Option 295.24.8DP4 (9.5 min)Pass99.7
Control Sample RT99.9< LOQ-Pass100.0

DP = Degradation Product; RT = Retention Time; LOQ = Limit of Quantitation

Table 2: Representative Long-Term & Accelerated Stability Data

Summary of stability data for a representative batch of this compound.

Time PointStorage ConditionAppearanceAssay (%)Total Impurities (%)
Initial -White Powder99.80.15
3 Months 25°C / 60% RHWhite Powder99.70.18
40°C / 75% RHWhite Powder99.20.65
6 Months 25°C / 60% RHWhite Powder99.70.21
40°C / 75% RHWhite Powder98.51.35

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Objective: To generate degradation products to support the development and validation of a stability-indicating analytical method.[4][6] The target degradation is typically 5-20%.[5][6][8]

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw samples at 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C. Also, store a solution of the drug substance at 60°C. Sample at 24 and 48 hours.

    • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Use a dark control sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile:Water (50:50).

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis & Reporting Dev Develop HPLC Method Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced Optimize Optimize Separation Forced->Optimize Generate Degradants Validate Validate Method (ICH Q2) Optimize->Validate Final Method Setup Place Batches on Stability (Long-Term & Accelerated) Validate->Setup Pull Pull Samples at Timepoints (0, 3, 6, 9, 12... months) Setup->Pull Analyze Analyze Samples (Assay, Impurities, etc.) Pull->Analyze Trend Trend Analysis of Data Analyze->Trend Report Establish Re-Test Period Trend->Report Submit Regulatory Submission Report->Submit

Caption: Workflow for a typical pharmaceutical stability study program.

Troubleshooting_OOS cluster_lab Laboratory Investigation Start Out-of-Specification (OOS) Result Observed Check_Analyst Review Analyst Technique & Calculations Start->Check_Analyst Check_System Verify System Suitability & Calibration Start->Check_System Check_Materials Check Reagents, Standards & Solvents Start->Check_Materials Re_Inject Re-Inject Original Solution Check_Analyst->Re_Inject Check_System->Re_Inject Check_Materials->Re_Inject Re_Prep Re-Prepare from Original Sample Re_Inject->Re_Prep Decision1 Lab Error Found? Re_Prep->Decision1 Invalidate Invalidate Initial Result. Report Re-test Value. Decision1->Invalidate Yes No_Error No Lab Error Found. Proceed to Full Investigation. Decision1->No_Error No

Caption: Decision tree for troubleshooting an OOS stability result.

References

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)succinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of 2-(2,4-Dichlorophenyl)succinic acid. The information is presented in a clear question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound?

The most prevalent and effective method for the synthesis of this compound is the Stobbe condensation. This reaction involves the condensation of 2,4-dichlorobenzaldehyde with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base. The resulting intermediate, a half-ester, is then hydrolyzed to yield the final dicarboxylic acid product.

Q2: I am experiencing low to no yield in my Stobbe condensation reaction. What are the potential causes and solutions?

Low or no yield in the Stobbe condensation is a common issue that can be attributed to several factors:

  • Inactive Base: The strong base (e.g., sodium ethoxide, potassium tert-butoxide) is crucial for the reaction. If it has been improperly stored and exposed to moisture, it will be deactivated.

    • Solution: Use a freshly opened container of the base or prepare it fresh. Ensure all glassware is thoroughly dried before use.

  • Poor Quality Reagents: Impurities in the 2,4-dichlorobenzaldehyde or diethyl succinate can interfere with the reaction.

    • Solution: Use purified reagents. 2,4-dichlorobenzaldehyde can be purified by recrystallization, and diethyl succinate by distillation.

  • Incorrect Reaction Temperature: The temperature for the Stobbe condensation is critical. If the temperature is too low, the reaction may not initiate. If it is too high, it can promote side reactions.

    • Solution: The optimal temperature for the formation of the enolate is typically low (around 0-10 °C). After the addition of the aldehyde, the reaction is often allowed to proceed at room temperature or with gentle warming. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Insufficient Reaction Time: The Stobbe condensation can be slow.

    • Solution: Allow the reaction to proceed for a sufficient amount of time, monitoring its progress by TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.

Q3: My reaction mixture has turned dark or has a lot of side products. What could be the cause?

The formation of a dark reaction mixture and the presence of multiple spots on a TLC plate are indicative of side reactions. Common side reactions in the Stobbe condensation with aromatic aldehydes include:

  • Self-condensation of the Aldehyde (Aldol Condensation): This is a common side reaction, especially with aldehydes that have enolizable protons. However, 2,4-dichlorobenzaldehyde does not have α-hydrogens, making this less likely.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1]

    • Solution: To minimize the Cannizzaro reaction, add the 2,4-dichlorobenzaldehyde slowly to the reaction mixture containing the deprotonated diethyl succinate. This keeps the concentration of the free aldehyde low at any given time.

  • Claisen Condensation: The diethyl succinate can undergo self-condensation, although this is generally less favorable than the Stobbe condensation.

Q4: I am having trouble with the hydrolysis of the intermediate ester. What are the recommended conditions?

Incomplete or problematic hydrolysis of the diethyl 2-(2,4-dichlorobenzylidene)succinate intermediate can result in a mixture of the desired diacid, the monoester, and the diester.

  • Recommended Conditions: A common and effective method for hydrolysis is to use a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. Refluxing the ester with an excess of aqueous or ethanolic NaOH or KOH for several hours is typically sufficient to ensure complete hydrolysis.

    • Troubleshooting: If hydrolysis is incomplete, increase the reaction time, the concentration of the base, or the reaction temperature. Acid-catalyzed hydrolysis (e.g., with aqueous HCl or HBr) is also an option, though it may require harsher conditions.

Q5: What is the best way to purify the final product, this compound?

Purification is crucial to obtain a high-purity product. The most common method for purifying carboxylic acids is recrystallization.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include water, ethanol, or a mixture of solvents like ethanol/water or acetic acid/water.

    • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

  • Troubleshooting Purification:

    • Oily Product: If the product oils out instead of crystallizing, it may be due to the presence of impurities. Try using a different solvent system for recrystallization or performing a preliminary purification step, such as column chromatography on silica gel, before recrystallization.

    • Poor Recovery: If the recovery after recrystallization is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. You can also try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form.

Data Presentation

Table 1: Typical Reagents and Reaction Conditions for Stobbe Condensation

Reagent/ParameterMolar Ratio/ConditionNotes
2,4-Dichlorobenzaldehyde1.0 equivalentStarting material.
Diethyl Succinate1.1 - 1.5 equivalentsUsed in slight excess to ensure complete reaction of the aldehyde.
Base (e.g., Potassium tert-butoxide)1.1 - 1.5 equivalentsA strong, non-nucleophilic base is preferred.
SolventAnhydrous tert-butanol or ethanolMust be anhydrous to prevent deactivation of the base.
Temperature0 °C to room temperatureInitial cooling is often necessary, followed by warming.
Reaction Time2 - 24 hoursMonitor by TLC.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No YieldInactive base, impure reagents, incorrect temperature, insufficient time.Use fresh/dry base, purify reagents, optimize temperature profile, increase reaction time.
Dark Reaction/Side ProductsCannizzaro reaction, other side reactions.Slow addition of aldehyde, maintain optimal temperature.
Incomplete HydrolysisInsufficient base/time/temperature.Increase base concentration, reaction time, or temperature.
Purification DifficultiesOily product, poor recovery.Use different recrystallization solvent, try column chromatography, use minimal hot solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound via Stobbe Condensation

Step 1: Stobbe Condensation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Cool the flask to 0 °C in an ice bath.

  • To the cooled solution, add diethyl succinate (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous tert-butanol dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,4-dichlorobenzylidene)succinate.

Step 2: Hydrolysis

  • To the crude ester from Step 1, add a 10-20% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Purification

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products / Dark Color start->side_products hydrolysis_issue Incomplete Hydrolysis start->hydrolysis_issue purification_issue Purification Difficulty start->purification_issue cause_base Inactive Base low_yield->cause_base cause_reagents Impure Reagents low_yield->cause_reagents cause_temp Incorrect Temperature low_yield->cause_temp cause_time Insufficient Time low_yield->cause_time cause_cannizzaro Cannizzaro Reaction side_products->cause_cannizzaro cause_other_side_rxn Other Side Reactions side_products->cause_other_side_rxn cause_hydrolysis_cond Suboptimal Conditions hydrolysis_issue->cause_hydrolysis_cond cause_oiling_out Product Oiling Out purification_issue->cause_oiling_out cause_low_recovery Low Recovery purification_issue->cause_low_recovery solution_base Use Fresh/Dry Base cause_base->solution_base solution_reagents Purify Reagents cause_reagents->solution_reagents solution_temp Optimize Temperature cause_temp->solution_temp solution_time Increase Reaction Time cause_time->solution_time solution_slow_addition Slow Aldehyde Addition cause_cannizzaro->solution_slow_addition solution_temp_control Maintain Optimal Temp. cause_other_side_rxn->solution_temp_control solution_hydrolysis_cond Increase Base/Time/Temp. cause_hydrolysis_cond->solution_hydrolysis_cond solution_solvent Change Recrystallization Solvent cause_oiling_out->solution_solvent solution_chromatography Use Column Chromatography cause_oiling_out->solution_chromatography solution_min_solvent Use Minimal Hot Solvent cause_low_recovery->solution_min_solvent

References

Validation & Comparative

comparative analysis of 2-(2,4-Dichlorophenyl)succinic acid and fenclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-(2,4-Dichlorophenyl)succinic acid and the well-characterized non-steroidal anti-inflammatory drug (NSAID), fenclofenac. While both are dichlorophenyl-containing carboxylic acids, their pharmacological profiles and established research history differ significantly. Fenclofenac is a known inhibitor of cyclooxygenase (COX) enzymes, whereas this compound is primarily recognized as a related substance and potential impurity in the synthesis of other active pharmaceutical ingredients. This analysis synthesizes available data to highlight their distinct chemical and biological characteristics.

Chemical and Pharmacological Profiles

A direct comparison of the pharmacological activities of this compound and fenclofenac is challenging due to the limited publicly available data on the former. Fenclofenac has been extensively studied, while this compound is not a known therapeutic agent.

FeatureThis compoundFenclofenac
Chemical Formula C10H8Cl2O4C14H12Cl2O2
Molecular Weight 263.07 g/mol 299.15 g/mol
Drug Class Not ApplicableNon-steroidal Anti-inflammatory Drug (NSAID)
Primary Mechanism of Action Not EstablishedInhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2)
Therapeutic Use NoneFormerly used for rheumatoid arthritis and osteoarthritis
Known Biological Activity Limited to its role as a potential impurity.Potent anti-inflammatory, analgesic, and antipyretic properties.

Experimental Protocols

To evaluate and compare the potential anti-inflammatory activity of this compound against a known standard like fenclofenac, the following experimental protocols would be essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the primary mechanism of action for most NSAIDs.

Objective: To measure the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (e.g., this compound, fenclofenac) or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) is determined to assess the selectivity of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the established anti-inflammatory signaling pathway of fenclofenac and a proposed experimental workflow for a comparative study.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation fenclofenac Fenclofenac fenclofenac->cox Inhibition

Caption: Anti-inflammatory mechanism of Fenclofenac via COX inhibition.

G cluster_preparation Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Comparison compound_A This compound dissolution Dissolve in DMSO to create stock solutions compound_A->dissolution compound_B Fenclofenac (Reference) compound_B->dissolution cox_assay COX-1 and COX-2 Inhibition Assay dissolution->cox_assay ic50 Determine IC50 values cox_assay->ic50 data_table Tabulate IC50 values and selectivity ratios ic50->data_table comparison Comparative Analysis of Potency and Selectivity data_table->comparison

Caption: Workflow for comparative in vitro analysis.

biological activity comparison of dichlorophenyl succinic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of dichlorophenyl succinic acid isomers reveals significant stereospecificity in their biological activity, with the (S)-enantiomer demonstrating markedly superior antifungal efficacy against key plant pathogens. This guide provides an in-depth comparison of the biological performance of these isomers, supported by experimental data on their differential inhibition of the fungal enzyme succinate dehydrogenase (SDH).

Researchers in drug development and crop protection are increasingly focusing on the stereochemistry of bioactive molecules, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. A notable example is seen in a novel series of chiral succinate dehydrogenase inhibitors (SDHIs), where the spatial arrangement of the dichlorophenyl succinic acid moiety dictates the molecule's antifungal potency.

Unlocking Stereospecific Antifungal Action

Recent studies have highlighted a significant disparity in the antifungal activity between the (S) and (R) enantiomers of a dichlorophenyl succinic acid derivative, designated as compound 5f. The (S)-isomer, (S)-5f, exhibits potent, broad-spectrum antifungal properties, whereas the (R)-isomer, (R)-5f, is considerably less active.

This difference is particularly pronounced in the inhibition of Botrytis cinerea, the causative agent of gray mold disease in a wide range of crops. Experimental data reveals that the (S)-5f enantiomer is approximately 76 times more potent than the (R)-5f enantiomer against this pathogen.

Compound IsomerTarget OrganismEC50 (µM)
(S)-5fBotrytis cinerea0.48[1][2]
(R)-5fBotrytis cinerea36.7[1][2]

EC50: The concentration of a drug that gives a half-maximal response.

The Molecular Target: Succinate Dehydrogenase

The differential activity of these isomers is attributed to their interaction with succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. Molecular docking studies have shown that the (S)-5f enantiomer binds more effectively to the active site of SDH compared to its (R)-counterpart, explaining its enhanced inhibitory action.[1]

The binding affinity of each isomer to SDH has been quantified, further supporting the observed in vitro antifungal activity. The (S)-5f isomer demonstrates a stronger binding affinity (lower dissociation constant, KD) and a more favorable binding free energy (ΔGMM-PBSA) than the (R)-5f isomer.[1][2]

Compound IsomerBinding Affinity (KD) (µM)Binding Free Energy (ΔGMM-PBSA) (kcal mol⁻¹)
(S)-5f6.04[1][2]-18.86[1][2]
(R)-5f8.5[1][2]-13.01[1][2]

Experimental Protocols

In Vitro Antifungal Activity Assay

The antifungal activity of the dichlorophenyl succinic acid isomers was determined by measuring the inhibition of mycelial growth of Botrytis cinerea.

  • Culture Preparation: Botrytis cinerea was cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: Stock solutions of the (S)-5f and (R)-5f isomers were prepared in a suitable solvent (e.g., DMSO).

  • Assay Plates: The stock solutions were serially diluted and added to molten PDA to achieve a range of final concentrations. The final solvent concentration was kept constant in all plates, including a solvent-only control.

  • Inoculation: A mycelial plug from an actively growing culture of B. cinerea was placed in the center of each agar plate.

  • Incubation: The plates were incubated in the dark at a controlled temperature (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony was measured at regular intervals. The percentage of growth inhibition was calculated relative to the control.

  • EC50 Determination: The EC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect of the isomers on SDH activity was measured using a spectrophotometric assay.

  • Enzyme Preparation: Mitochondria containing SDH were isolated from the target fungus.

  • Reaction Mixture: A reaction buffer containing a substrate for SDH (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP) was prepared.

  • Inhibition Assay: The enzyme preparation was pre-incubated with various concentrations of the (S)-5f and (R)-5f isomers.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The reduction of the electron acceptor was monitored by measuring the decrease in absorbance at a specific wavelength over time.

  • Data Analysis: The rate of the enzymatic reaction was calculated for each inhibitor concentration. The IC50 (inhibitor concentration that causes 50% inhibition) or KD values were determined from the dose-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of differential inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis start Starting Materials synthesis One-Pot Asymmetric Hydrogenation-Condensation start->synthesis isomers Separated (S) and (R) Dichlorophenyl Succinic Acid Isomers synthesis->isomers antifungal_assay In Vitro Antifungal Assay (Botrytis cinerea) isomers->antifungal_assay sdh_assay SDH Enzyme Inhibition Assay isomers->sdh_assay ec50 EC50 Determination antifungal_assay->ec50 kd KD & Binding Energy Calculation sdh_assay->kd signaling_pathway cluster_fungal_cell Fungal Cell Mitochondrion cluster_ETC Electron Transport Chain SDH Succinate Dehydrogenase (SDH) ComplexIII Complex III SDH->ComplexIII Electron Transfer Fumarate Fumarate SDH->Fumarate Inhibition_effect Disruption of Electron Transport & ATP Synthesis ComplexI Complex I ComplexI->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP ATP Production ComplexIV->ATP Succinate Succinate Succinate->SDH TCA Cycle S_isomer (S)-Dichlorophenyl Succinic Acid Isomer S_isomer->SDH Strong Inhibition R_isomer (R)-Dichlorophenyl Succinic Acid Isomer R_isomer->SDH Weak Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its related compounds in various matrices. This guide provides a detailed comparison of prevalent HPLC methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, protocols, and applicability. The selection of an optimal method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific compounds of interest.

Method Performance Comparison

The following table summarizes the key performance parameters of different validated HPLC methods for the determination of 2,4-D and related compounds. This allows for a direct comparison of their sensitivity, accuracy, precision, and linearity.

ParameterHPLC-UV (Water Matrix)HPLC-UV (Soil Matrix)HPLC-UV (Rat Serum)HPLC-DAD (Pesticide Formulation)UHPLC-MS/MS (Water Matrix)LC-MS/MS (Soybean & Corn)
Limit of Detection (LOD) 0.004 µg/L0.005 ppm--0.03 µg/L[1]-
Limit of Quantification (LOQ) 0.01 µg/L0.010 ppm--0.10 µg/L[1]0.01 mg/kg
Linearity (R²) > 0.9999-> 0.99> 0.9993 (Picloram), > 0.9999 (2,4-D)[2]> 0.997-
Recovery (%) 95.98 - 115%85 - 100%100.4 - 101.9%-86 - 107%[3]86 - 107%[3]
Precision (RSD %) 0.22 - 6.74%-< 7.17% (interday)< 1%< 10%[3]< 10%[3]
Related Compounds 2,4-D2,4-D2,4-D2,4-D, Picloram[2]2,4-D, 2,4-DCP, 4-CP[1]2,4-D

Experimental Protocols

Detailed methodologies for the key experiments are provided below, outlining the necessary steps from sample preparation to chromatographic analysis.

Method 1: HPLC-UV for 2,4-D in Water

This method is suitable for the quantitative determination of 2,4-D in water samples.

1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction)

  • Take a 4 mL water sample.

  • Add 1 mL of acetonitrile and a salt mixture (e.g., sodium chloride) to induce phase separation.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the layers.

  • Collect the upper acetonitrile layer for HPLC analysis.

2. Chromatographic Conditions

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 283 nm

  • Injection Volume: 100 µL

Method 2: HPLC-DAD for Simultaneous Determination of 2,4-D and Picloram in Pesticide Formulations

This method is designed for the quality control of pesticide formulations containing both 2,4-D and picloram.[2]

1. Sample Preparation

  • Accurately weigh a portion of the pesticide formulation.

  • Extract the active ingredients by sonication with methanol.

  • Dilute the extract with acetonitrile.

  • Filter the solution prior to injection.

2. Chromatographic Conditions

  • Column: Gemini C18 column[2]

  • Mobile Phase: Isocratic elution with acetonitrile and water acidified with 1% H₃PO₄ (50:50, v/v)[2]

  • Detection: Diode Array Detector (DAD)[2]

Method 3: UHPLC-MS/MS for 2,4-D in Food Matrices (Soybean and Corn)

This highly sensitive and selective method is ideal for trace residue analysis in complex food matrices.[3]

1. Sample Preparation

  • Homogenize 5 g of the sample.

  • Perform alkaline hydrolysis by adding 15 mL of water and 300 µL of 5 N sodium hydroxide.

  • Shake the mixture for 30 minutes.

  • Neutralize with 300 µL of 5 N sulfuric acid and add 10 mL of acetonitrile.

  • Induce phase separation by adding sodium chloride and magnesium sulfate.

  • Centrifuge and dilute the acetonitrile extract 1:1 with water.[3]

2. Chromatographic and Mass Spectrometric Conditions

  • Column: Reversed-phase with weak anion-exchange and cation-exchange mixed-mode column (e.g., Acclaim™ Trinity™ Q1)[3]

  • Mobile Phase: 50 mM ammonium formate (pH 2.9) and acetonitrile[3]

  • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode[3]

Visualizing Method Validation and Selection

To aid in understanding the workflow of method validation and the decision-making process for selecting an appropriate analytical method, the following diagrams are provided.

HPLC_Validation_Workflow General Workflow for HPLC Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Initial Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ prepare_standards->lod_loq robustness Robustness prepare_standards->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report HPLC_Method_Selection Decision Tree for HPLC Method Selection for 2,4-D Analysis start Start: Define Analytical Need matrix_complexity Complex Matrix (e.g., Food, Soil)? start->matrix_complexity sensitivity Trace Level Detection Required? matrix_complexity->sensitivity Yes related_compounds Simultaneous Analysis of Multiple Compounds? matrix_complexity->related_compounds No (e.g., Water, Formulations) hplc_uv HPLC-UV sensitivity->hplc_uv No uhplc_msms UHPLC-MS/MS sensitivity->uhplc_msms Yes related_compounds->hplc_uv No hplc_dad HPLC-DAD related_compounds->hplc_dad Yes

References

cross-reactivity studies of 2-(2,4-Dichlorophenyl)succinic acid in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating cross-reactivity in immunoassays, with a focus on small molecules. As no specific cross-reactivity data for 2-(2,4-Dichlorophenyl)succinic acid in immunoassays is currently available in the public domain, this document utilizes data and protocols from studies on the structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to illustrate key principles and experimental methodologies.

The Significance of Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for the detection and quantification of specific molecules, or analytes, in complex mixtures.[1] Their specificity is largely determined by the binding affinity of an antibody to its target antigen.[2] However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[3] Understanding and quantifying cross-reactivity is critical as it can lead to inaccurate results, such as false positives or overestimation of the analyte concentration.[2] This is particularly important in the development of assays for small molecules where minor structural similarities can lead to significant cross-reactivity.[4]

Experimental Protocol: Competitive Immunoassay for Cross-Reactivity Assessment

Competitive immunoassays are a common format for the detection of small molecules.[4] The following protocol outlines a general procedure for assessing the cross-reactivity of a panel of compounds in a competitive fluorescence immunoassay, based on methodologies described for 2,4-D.[5][6]

Objective: To determine the percentage of cross-reactivity of structurally related compounds with the primary antibody developed for the target analyte.

Materials:

  • Specific antibody against the target analyte (e.g., anti-2,4-D)

  • Target analyte standard (e.g., 2,4-D)

  • Potential cross-reacting compounds

  • Labeled antigen (tracer), e.g., a fluorescent conjugate of the analyte

  • Assay buffer

  • Microplates or a suitable solid phase (e.g., antibody- or antigen-coated beads)[5][7]

  • Plate reader or a fluorescence detector

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the target analyte standard and each of the potential cross-reacting compounds in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the specific antibody to each well of the microplate.

    • Add the various concentrations of either the target analyte standard or the potential cross-reacting compounds to the wells.

    • Add a fixed concentration of the labeled antigen (tracer) to all wells.

  • Incubation: Incubate the plate for a predetermined period to allow for competitive binding between the analyte (or cross-reactant) and the tracer for the antibody binding sites.

  • Detection: Measure the signal (e.g., fluorescence) from the tracer bound to the antibody. The signal will be inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.

  • Data Analysis:

    • Construct a standard curve by plotting the signal against the concentration of the target analyte.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each potential cross-reacting compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation: Cross-Reactivity of an Anti-2,4-D Antibody

While specific quantitative cross-reactivity data for this compound is not available, studies on immunoassays for 2,4-D have shown cross-reactivity with structurally similar compounds.[5][7] The following table provides an illustrative example of how such data would be presented. The values are hypothetical and serve to demonstrate the concept.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2,4-Dichlorophenoxyacetic acid (2,4-D) (Target Analyte)50100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)50010 [8]
2-Methyl-4-chlorophenoxyacetic acid (MCPA)10005
2,4-Dichlorophenol> 10,000< 0.5
This compoundNot AvailableNot Available

Visualizing Immunoassay Principles and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental workflows.

competitive_immunoassay_workflow cluster_preparation Preparation cluster_assay Assay Plate cluster_analysis Analysis Standards Standards Well Well Standards->Well Samples Samples Samples->Well Antibody Antibody Antibody->Well Tracer Tracer Tracer->Well Reader Plate Reader Well->Reader Incubation Data Data Analysis (IC50 & %CR) Reader->Data

Caption: Workflow of a competitive immunoassay for cross-reactivity testing.

cross_reactivity_concept cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 Target Analyte Ab1->Ag1 Binds Ab2 Antibody Ag2 Target Analyte Ab2->Ag2 Binds CrAg Cross-Reactant Ab2->CrAg Also Binds

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not publicly available, the principles and methodologies for such studies are well-established. Researchers aiming to develop an immunoassay for this compound should anticipate the need for comprehensive cross-reactivity testing against structurally related molecules. The degree of cross-reactivity will be influenced by the specific antibody used and the assay format.[9] By following systematic experimental protocols, such as the competitive immunoassay outlined in this guide, and by carefully analyzing the resulting data, researchers can develop highly specific and reliable immunoassays for their target analytes.

References

A Comparative Guide to the Synthesis of Dichlorophenyl Compounds: Efficacy of Sandmeyer, Ullmann, and Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dichlorophenyl compounds is a critical aspect of developing new pharmaceuticals and agrochemicals. The arrangement of chlorine atoms on the phenyl ring significantly influences the molecule's biological activity. This guide provides a comparative analysis of three prominent synthetic routes for introducing chlorine atoms or coupling dichlorophenyl moieties: the Sandmeyer reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. We will delve into their efficacy, supported by experimental data, to assist in selecting the most suitable method for your research and development needs.

This guide presents a detailed comparison of these methods, focusing on key performance indicators such as reaction yield, purity, and the conditions required. The information is compiled from various studies to provide a comprehensive overview.

Comparative Analysis of Synthesis Routes

The choice of synthetic route for a specific dichlorophenyl compound depends on several factors, including the desired substitution pattern, the nature of the starting materials, and the required scale of the synthesis. Below is a summary of the key characteristics of the Sandmeyer, Ullmann, and Buchwald-Hartwig reactions.

ReactionStarting MaterialKey Reagents/CatalystsTypical YieldsPurityKey AdvantagesKey Disadvantages
Sandmeyer Reaction DichloroanilineNaNO₂, HCl, CuCl59% - 81%[1][2]Generally high after purificationCost-effective, uses readily available starting materials.Diazonium intermediates can be unstable; potential for side reactions.
Ullmann Reaction DichlorobenzeneCopper catalyst, Ligands (e.g., diamines)Varies widely (can be low to moderate)Often requires significant purificationGood for forming C-C, C-N, C-O, and C-S bonds.Harsh reaction conditions (high temperatures), sometimes requires stoichiometric copper.
Buchwald-Hartwig Amination DichlorobenzenePalladium catalyst, Phosphine ligands (e.g., XPhos, BINAP)Can be high (up to 99%)[3]Generally highMild reaction conditions, broad substrate scope, high functional group tolerance.[4]Cost of palladium catalysts and ligands can be high.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are representative protocols for each of the three key reactions.

Sandmeyer Reaction: Synthesis of 1-Chloro-2,3-dichlorobenzene from 2,3-Dichloroaniline

This protocol describes the conversion of a dichloroaniline to a trichlorobenzene, a common transformation for which the Sandmeyer reaction is employed.

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Diazotization: Dissolve 2,3-dichloroaniline in concentrated HCl and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of NaNO₂ in water dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve CuCl in concentrated HCl. To this solution, slowly add the cold diazonium salt solution. Vigorous nitrogen evolution should be observed.

  • Workup: After the nitrogen evolution ceases, the reaction mixture is typically warmed to room temperature and then extracted with an organic solvent. The organic layer is washed with water and brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1-chloro-2,3-dichlorobenzene can be purified by distillation or column chromatography.

Ullmann Condensation: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This protocol outlines the coupling of a dichlorophenyl halide with an amine, a common application of the Ullmann reaction in pharmaceutical synthesis.

Materials:

  • 1-Bromo-2,3-dichlorobenzene

  • Piperazine

  • Copper(I) Iodide (CuI)

  • L-proline (or other suitable ligand)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-bromo-2,3-dichlorobenzene, piperazine, CuI, L-proline, and K₂CO₃ in DMSO.

  • Reaction: Heat the mixture at a specified temperature (e.g., 90-120°C) for several hours, monitoring the reaction progress by a suitable technique like TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(2,3-dichlorophenyl)piperazine. A specific example of a similar synthesis of 2,3-dichlorophenylpiperazine starting from 2,3-dichloroaniline and involving an Ullmann-type reaction reported a yield of 20%.[2]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-dichlorophenylamine

This protocol details the palladium-catalyzed coupling of a dichlorobenzene with an amine, showcasing the efficiency of this modern cross-coupling method.

Materials:

  • 1-Bromo-2,4-dichlorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium precatalyst

  • XPhos or another suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Toluene or another suitable anhydrous solvent

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction solvent.

  • Reaction Setup: To the catalyst mixture, add the dichlorobenzene derivative, the amine, and the base.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-110°C) until the starting materials are consumed, as monitored by TLC or GC-MS. The amination of aryl chlorides can be challenging and often requires bulky phosphine ligands to achieve good yields.[3]

  • Workup: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better understand the processes involved, the following diagrams illustrate the general workflows and reaction mechanisms.

experimental_workflow cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_process General Process cluster_end Final Product Start Dichloroaniline / Dichlorobenzene Sandmeyer Sandmeyer Reaction Start->Sandmeyer Ullmann Ullmann Reaction Start->Ullmann Buchwald Buchwald-Hartwig Amination Start->Buchwald Reaction Reaction Sandmeyer->Reaction Ullmann->Reaction Buchwald->Reaction Workup Workup & Extraction Reaction->Workup Purification Purification Workup->Purification End Dichlorophenyl Compound Purification->End

A generalized workflow for the synthesis of dichlorophenyl compounds.

sandmeyer_mechanism ArNH2 Ar-NH₂ (Dichloroaniline) Diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) ArNH2->Diazonium NaNO₂, HCl Ar_radical Ar• (Aryl Radical) Diazonium->Ar_radical + CuCl - N₂ ArCl Ar-Cl (Dichlorophenyl Chloride) Ar_radical->ArCl + CuCl₂ - CuCl CuCl CuCl CuCl2 CuCl₂ N2 N₂ ullmann_mechanism ArX Ar-X (Dichlorobenzene) ArCuX Ar-Cu-X ArX->ArCuX + Cu(0) Cu Cu(0) ArNu Ar-Nu (Dichlorophenyl Product) ArCuX->ArNu + Nu-H - CuX - HX NuH Nu-H (e.g., R₂NH) CuX CuX HX HX buchwald_hartwig_mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X (Dichlorobenzene) ArX->OxAdd AmineComplex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ OxAdd->AmineComplex + R₂NH Amine R₂NH AmidoComplex Ar-Pd(II)(NR₂)L₂ AmineComplex->AmidoComplex - [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Dichlorophenyl Amine) AmidoComplex->Product Base Base BaseH [Base-H]⁺

References

Dichlorophenyl Moieties in Drug Design: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl group is a well-established strategy in medicinal chemistry to enhance the potency and modulate the properties of bioactive molecules. The electron-withdrawing nature and steric bulk of the chlorine atoms can significantly influence a compound's interaction with its biological target, as well as its pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl-containing compounds across different therapeutic areas, supported by experimental data and detailed protocols.

Dichlorophenyl-Containing Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dichlorophenyl moiety is frequently employed in their design to occupy hydrophobic pockets and form key interactions within the ATP-binding site of various kinases.

Abl Kinase Inhibitors

The Bcr-Abl tyrosine kinase is the causative agent of chronic myeloid leukemia (CML). The 2,6-dichlorophenyl group is a key feature in some Abl kinase inhibitors.

Structure-Activity Relationship Insights:

The SAR of pyrido[2,3-d]pyrimidin-7-one analogs as Abl kinase inhibitors reveals that substitutions on the 2-(phenylamino) moiety are critical for potency and selectivity. The 2,6-dichlorophenyl group at the 6-position of the pyridopyrimidine core appears to be important for anchoring the molecule in the active site. Modifications at the 3- and 4-positions of the phenylamino ring with various functional groups have been shown to improve both potency and selectivity against a panel of kinases. For instance, the introduction of a 3-hydroxy or 4-hydroxy group on the phenylamino ring can enhance activity.

Table 1: SAR of Dichlorophenyl-Containing Pyrido[2,3-d]pyrimidin-7-one Analogs as Abl Kinase Inhibitors [1]

CompoundR1 (3-position)R2 (4-position)Abl IC50 (nM)c-Src IC50 (nM)
1 (PD166326) HH2.843
2 OCH3H2.6130
3 OHH22>10,000
8 HOH1.41,200

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

General Tyrosine Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold featuring a 2,6-dichlorophenyl group has also been explored for broader tyrosine kinase inhibition.

Structure-Activity Relationship Insights:

In a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, demonstrated broad-spectrum activity.[2] SAR studies indicated that modifications at the 2-position of the pyridopyrimidine ring could enhance potency and bioavailability. For example, introducing a [4-(diethylamino)butyl]amino side chain resulted in improved activity.[2]

Table 2: Activity of a Dichlorophenyl-Containing Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitor [2]

Kinase TargetIC50 (µM) for 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
PDGFr1.11
FGFr0.13
EGFr0.45
c-Src0.22

Dichlorophenyl-Containing Anticancer Agents

Beyond kinase inhibition, dichlorophenyl-containing compounds have shown cytotoxic activity against various cancer cell lines through other mechanisms.

Dichlorophenylacrylonitriles

A library of dichlorophenylacrylonitriles has been synthesized and evaluated for their cytotoxic effects, with some compounds showing high selectivity for breast cancer cells.[3]

Structure-Activity Relationship Insights:

The position of the dichloro-substitution significantly impacts activity. Compounds with a 3,4-dichlorophenyl moiety were generally more potent than their 2,6-dichlorophenyl counterparts.[3] The nature of the substituent at the 3-position of the acrylonitrile scaffold also plays a crucial role in determining potency and selectivity.

Table 3: Growth Inhibition (GI50) of Dichlorophenylacrylonitriles in MCF-7 Breast Cancer Cells [3]

CompoundDichlorophenyl PositionR GroupGI50 (µM)
5 3,4-dichloro1H-pyrrol-2-yl0.56
6 3,4-dichloro4-nitrophenyl0.127
Analog of 5 2,6-dichloro1H-pyrrol-2-yl>10
35 3,4-dichloro4-aminophenyl0.030
38 3,4-dichloroN-(4-acetylphenyl)0.034

GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

Dichlorophenyl-Containing Antimicrobial Agents

The dichlorophenyl group has also been incorporated into various heterocyclic scaffolds to develop novel antimicrobial agents.

Dichlorophenyl-Thiazole Derivatives

Thiazole derivatives containing a dichlorophenyl moiety have been investigated for their antibacterial and antifungal activities.

Structure-Activity Relationship Insights:

In a series of 2-(2-pyrazolin-1-yl)-thiazole compounds, the presence and nature of substituents on the phenyl rings influence antimicrobial activity. For instance, a 3,5-dichlorophenyl substituent was found to be detrimental to antibacterial activity but was tolerated for anticryptococcal activity when combined with electron-donating groups on another phenyl ring. In another series of thiazole derivatives, the presence of a 3,5-dichlorophenyl group in combination with a thiadiazole moiety led to significant antibacterial activity.

Table 4: Minimum Inhibitory Concentration (MIC) of Dichlorophenyl-Thiazole Derivatives

Compound SeriesDichlorophenyl PositionTarget OrganismMIC (µg/mL)Reference
2-(2-pyrazolin-1-yl)-thiazoles3,5-dichloroCryptococcus neoformans-[4]
(3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)aryl methanones3,5-dichloroBacillus subtilis-
(3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)aryl methanones3,5-dichloroEscherichia coli-
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole3,5-dichloroMRSA-

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Specific MIC values for the dichlorophenyl-containing compounds in the referenced review were not explicitly provided in a tabular format.

Experimental Protocols

Abl Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Abl kinase.

Procedure:

  • Recombinant Abl kinase is incubated with varying concentrations of the test compound in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a peptide substrate (e.g., GST-CrkL) and ATP.

  • The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with a phospho-specific antibody, or by detecting radiolabeled phosphate incorporation.

  • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

  • GI50 or IC50 values are calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, the wells are visually inspected for turbidity (an indication of microbial growth).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • Appropriate controls, including a positive control (microorganism with no compound) and a negative control (medium with no microorganism), are included.

Visualizations

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound Lead Compound (Dichlorophenyl Scaffold) Analog_Synthesis Analog Synthesis (Systematic Modifications) Lead_Compound->Analog_Synthesis Primary_Screening Primary Screening (e.g., Kinase Assay) Analog_Synthesis->Primary_Screening Test Analogs Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Secondary_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation Bcr_Abl->Phosphorylation Substrate Downstream Substrates (e.g., CrkL, STAT5) Substrate->Phosphorylation Cell_Proliferation Increased Cell Proliferation Phosphorylation->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition CML Chronic Myeloid Leukemia (CML) Cell_Proliferation->CML Apoptosis_Inhibition->CML DCP_Inhibitor Dichlorophenyl-containing Abl Inhibitor DCP_Inhibitor->Bcr_Abl Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the action of inhibitors.

References

A Researcher's Guide to the Purification of Substituted Succinic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of substituted succinic acids is paramount. These compounds are versatile building blocks in the synthesis of pharmaceuticals, biodegradable polymers, and other high-value chemicals. The nature of the substituent group—be it a hydroxyl, amino, or alkyl group—profoundly influences the molecule's physicochemical properties, thereby dictating the most effective purification strategy. This guide provides a comparative benchmark of common purification methods—crystallization, liquid-liquid extraction, and ion-exchange chromatography—supported by experimental data and detailed protocols, to aid in the selection of the optimal purification process.

Impact of Substituents on Purification Strategy

The choice of purification method is intrinsically linked to the physicochemical properties of the substituted succinic acid, which are determined by the substituent's nature.

  • Hydroxyl Group (e.g., Malic Acid): The presence of a hydroxyl group increases the polarity and water solubility of the molecule. This makes crystallization from aqueous solutions a viable option, though co-crystallization with impurities can be a challenge. The hydroxyl group can also participate in hydrogen bonding, which can be exploited in certain chromatographic separations.

  • Amino Group (e.g., Aspartic Acid): The amino group imparts amphoteric properties to the molecule, meaning it can act as both an acid and a base. This makes its charge highly dependent on the pH of the solution. Ion-exchange chromatography is therefore a particularly powerful technique for the purification of aminosuccinic acids, as the pH can be manipulated to achieve selective binding and elution.

  • Alkyl Group (e.g., Methylsuccinic Acid): An alkyl group is non-polar and increases the hydrophobicity of the succinic acid backbone. This generally leads to lower water solubility compared to hydroxyl- or amino-substituted counterparts. Consequently, liquid-liquid extraction with an organic solvent can be a more effective purification method. The lack of a strongly interacting functional group can make chromatographic separation more challenging.

Comparative Performance of Purification Methods

The following tables summarize the performance of crystallization, liquid-liquid extraction, and ion-exchange chromatography for the purification of substituted succinic acids. It is important to note that direct comparative studies for a single substituted succinic acid across all three methods are limited. The data presented is a compilation from various sources to provide a representative overview.

Table 1: Purification of Hydroxysuccinic Acid (Malic Acid)

Purification MethodKey ParametersPurity AchievedYieldReference
Crystallization Cooled to 20°C from a concentrated aqueous solution.High, with fumaric acid reduced to less than 1.0%.Not specified[1]
Liquid-Liquid Extraction Countercurrent extraction with methyl isobutyl ketone.High, with maleic acid reduced to 0.09% and fumaric acid to 0.01%.Not specified[2]
Reactive Extraction Trioctyl methyl ammonium chloride (TOMAC) in isoamyl alcohol.High distribution coefficient (2.674), indicating efficient separation.Not specified[3]
Ion-Exchange Chromatography Strongly basic anion-exchange resin.High purity crystals obtained after concentration and crystallization.93.3%[4]

Table 2: Purification of Aminosuccinic Acid (Aspartic Acid)

Purification MethodKey ParametersPurity AchievedYieldReference
Recrystallization Suspending crude crystals in an aqueous solution at >50°C.Chloride impurities reduced from 360 ppm to <100 ppm.Not specified[5]
Ion-Exchange Chromatography Cation-exchange resin, elution with a pH gradient.High purity, capable of separating from other amino acids.Not specified[6][7]
Reactive Extraction Di-(2-ethylhexyl)phosphoric acid (D2EHPA) at pH 2-2.5.Selective separation from neutral and basic amino acids.Not specified

Table 3: Purification of Alkyl-Substituted Succinic Acids (e.g., Methylsuccinic Acid)

Note: Specific experimental data for the purification of methylsuccinic acid is limited. The following is based on the general principles for purifying hydrophobic dicarboxylic acids.

Purification MethodKey ParametersPurity AchievedYieldReference
Crystallization From a suitable organic solvent or solvent mixture.Dependent on the solubility difference between the acid and impurities.Dependent on crystallization conditions.General Principle
Liquid-Liquid Extraction Extraction from an aqueous phase into a water-immiscible organic solvent.High, dependent on the partition coefficient.Potentially high with multiple extractions.General Principle
Chromatography Reversed-phase chromatography may be effective.Dependent on the column and mobile phase selection.Dependent on the specific method.General Principle

Experimental Protocols

The following are representative protocols for the purification of substituted succinic acids using the discussed methods.

Crystallization of Malic Acid

This protocol is based on the principle of reducing the solubility of malic acid while keeping impurities, such as fumaric acid, in solution.[2]

  • Dissolution: Dissolve the crude malic acid containing impurities in water to create a concentrated solution (e.g., 70% w/w).

  • Heating and Filtration: Heat the solution to approximately 50°C to ensure complete dissolution. If any solids remain, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to a temperature where the solubility of malic acid is significantly reduced, but the concentration of impurities remains below their saturation point (e.g., 40-50°C for removing fumaric acid).[2]

  • Crystal Collection: Collect the precipitated malic acid crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, saturated, pure malic acid solution to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum.

Ion-Exchange Chromatography of Aspartic Acid

This protocol utilizes the amphoteric nature of aspartic acid for separation on a cation-exchange resin.[6][7]

  • Resin Preparation: Pack a chromatography column with a suitable strong cation-exchange resin (e.g., Dowex 50).

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.2 M citrate buffer, pH 2.2) to ensure the aspartic acid (and other amino acids) will be positively charged and bind to the resin.[7]

  • Sample Loading: Dissolve the crude aspartic acid mixture in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound amino acids using a pH gradient. Aspartic acid, being an acidic amino acid, will elute at a lower pH compared to neutral and basic amino acids. A stepwise or linear gradient of a higher pH buffer (e.g., citrate buffers of increasing pH) is applied.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of aspartic acid using a suitable analytical method (e.g., ninhydrin assay or HPLC).

  • Desalting and Isolation: Pool the pure fractions containing aspartic acid and remove the buffer salts (e.g., by dialysis or using a desalting column). Isolate the pure aspartic acid by lyophilization or crystallization.

Liquid-Liquid Extraction of a Generic Substituted Succinic Acid

This protocol is suitable for more hydrophobic substituted succinic acids, such as those with alkyl substituents.

  • Dissolution: Dissolve the crude substituted succinic acid in an appropriate aqueous solution. The pH of the aqueous phase should be adjusted to be below the pKa of the acid to ensure it is in its neutral, more organic-soluble form.

  • Solvent Selection: Choose a water-immiscible organic solvent in which the substituted succinic acid has a high partition coefficient, while the impurities have a low partition coefficient.

  • Extraction: In a separatory funnel, mix the aqueous solution containing the crude acid with the selected organic solvent. Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate.

  • Phase Separation: Drain the lower (denser) layer. The substituted succinic acid will be in the organic phase if a solvent less dense than water was used, or in the lower phase if a denser solvent was used.

  • Repeated Extraction: Repeat the extraction process with fresh organic solvent on the aqueous phase to maximize the yield.

  • Back Extraction (Optional): To recover the acid from the organic phase, a back-extraction can be performed by mixing the organic phase with an aqueous solution of a suitable pH to ionize the acid, making it more water-soluble.

  • Solvent Removal: Evaporate the organic solvent from the combined organic extracts under reduced pressure to obtain the purified substituted succinic acid.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of substituted succinic acids, with decision points based on the properties of the substituent.

Purification_Workflow start Crude Substituted Succinic Acid substituent_check Analyze Substituent Properties (Polarity, pKa) start->substituent_check hydrophilic Hydrophilic Substituent (e.g., -OH, -NH2) substituent_check->hydrophilic Polar hydrophobic Hydrophobic Substituent (e.g., -Alkyl) substituent_check->hydrophobic Non-polar crystallization Crystallization hydrophilic->crystallization ion_exchange Ion-Exchange Chromatography hydrophilic->ion_exchange If ionizable (-NH2) extraction Liquid-Liquid Extraction hydrophobic->extraction purity_check1 Purity Check (HPLC, NMR) crystallization->purity_check1 purity_check2 Purity Check (HPLC, NMR) ion_exchange->purity_check2 purity_check3 Purity Check (HPLC, NMR) extraction->purity_check3 final_product Pure Substituted Succinic Acid purity_check1->final_product Purity OK further_purification Further Purification Required purity_check1->further_purification Purity Not OK purity_check2->final_product Purity OK purity_check2->further_purification Purity Not OK purity_check3->final_product Purity OK purity_check3->further_purification Purity Not OK further_purification->substituent_check Re-evaluate Method

Caption: General workflow for selecting a purification method for substituted succinic acids.

References

Safety Operating Guide

Safe Disposal of 2-(2,4-Dichlorophenyl)succinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(2,4-Dichlorophenyl)succinic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental protection.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Protective EquipmentSpecification
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves and a lab coat or other protective clothing.
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved respirator.

General Handling Advice:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Ensure adequate ventilation, especially in confined areas.[1]

  • Avoid creating dust.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[2]

II. Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable regional, national, and local laws and regulations.[1]

  • Containerization:

    • Place the waste material in a clearly labeled, appropriate container for chemical waste.

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Waste Collection:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Do not dispose of this chemical with household garbage or pour it into drains.[2][3]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]

    • Mechanically take up the spilled material and place it in a designated container for disposal.[1][2][4]

    • Thoroughly clean the contaminated surface.[1]

    • Avoid releasing the substance into the environment.

III. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of this compound is_waste Is the material considered waste? start->is_waste not_waste Store properly in a cool, dry, well-ventilated area is_waste->not_waste No is_spill Is it a spill? is_waste->is_spill Yes contain_spill Contain spill and prevent dust formation is_spill->contain_spill Yes package_waste Package waste in a labeled, sealed container is_spill->package_waste No collect_spill Mechanically collect material into a labeled container contain_spill->collect_spill clean_area Clean contaminated surface thoroughly collect_spill->clean_area clean_area->package_waste contact_disposal Contact licensed hazardous waste disposal service package_waste->contact_disposal end_disposal Dispose according to local, regional, and national regulations contact_disposal->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.